1,2-Diaminoguanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH7N5 |
|---|---|
Molecular Weight |
89.1 g/mol |
IUPAC Name |
1,2-diaminoguanidine |
InChI |
InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |
InChI Key |
JGGFDEJXWLAQKR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)NN |
Synonyms |
diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the History, Synthesis, and Applications of 1,2-Diaminoguanidine
Abstract: This document provides a comprehensive technical overview of 1,2-diaminoguanidine, a versatile chemical intermediate. It delves into the historical context of its development, addresses its nomenclature, and presents detailed physicochemical properties. The core of this guide focuses on established experimental protocols for its synthesis, offering step-by-step methodologies for researchers. Furthermore, it explores key applications, particularly in the synthesis of the anticoccidial drug Robenidine and as an inhibitor of Nitric Oxide Synthase (NOS), with detailed diagrams illustrating the associated molecular pathways and synthetic workflows. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Introduction and Nomenclature
This compound is a highly reactive and functionalized molecule belonging to the guanidine family of compounds. Its structure, featuring a central carbon atom double-bonded to one nitrogen and single-bonded to three other nitrogen atoms arranged in a hydrazine-like motif, makes it a valuable precursor in the synthesis of various heterocyclic systems and pharmacologically active agents.
A point of common confusion is the nomenclature. While the compound is frequently referred to in literature and commercial listings as 1,3-diaminoguanidine , the formal IUPAC name is This compound .[1][] This guide will primarily use the IUPAC name, while acknowledging the common usage of "1,3-diaminoguanidine," particularly for its hydrochloride salt. The hydrochloride salt is the most common and stable form of this compound.[1]
History and Discovery
The precise first synthesis of this compound is not as clearly documented as that of its simpler analog, aminoguanidine, which was first prepared by J. Thiele in 1892.[3] The development of diaminoguanidine chemistry appears to have gained momentum later, driven by its utility as a building block. Its emergence is closely tied to the development of pharmaceuticals and other specialized chemicals. For instance, a 1955 patent by Grace A. Peters and Donald W. Kaiser described a method for preparing 1,3-diamino hydrazine hydrochloride (an isomer or synonym) by reacting dicyandiamide with hydrazine hydrate.[3] Modern synthetic chemistry has since focused on developing more efficient, safer, and environmentally friendly production methods, which are now well-documented in patents and scientific literature.[4][5]
Physicochemical and Spectroscopic Properties
This compound is typically handled as its monohydrochloride salt, a white to light beige crystalline or granular powder that is hygroscopic.[6]
Physical and Chemical Properties
The key quantitative properties of this compound monohydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 36062-19-8 | [6] |
| Molecular Formula | CH₈ClN₅ | [7] |
| Molecular Weight | 125.56 g/mol | [7] |
| Appearance | White to light beige granular powder | [6] |
| Melting Point | 180-182 °C (decomposes) | [6] |
| Solubility | Soluble in water (50 mg/mL) | [6] |
| Storage | Inert atmosphere, Room Temperature | [6] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from its structure.
| Technique | Expected Characteristics |
| FTIR (cm⁻¹) | Strong, broad absorptions in the 3100-3400 cm⁻¹ range (N-H stretching of amino and imino groups); sharp absorption around 1640-1680 cm⁻¹ (C=N stretching); N-H bending vibrations around 1580-1620 cm⁻¹. |
| ¹H NMR | Broad, exchangeable signals corresponding to the various N-H protons of the amino (NH₂) and hydrazinyl groups. The exact chemical shifts would be highly dependent on the solvent and concentration. |
| ¹³C NMR | A single, characteristic signal for the central guanidinic carbon (C=N) is expected to appear in the range of 155-165 ppm. |
Synthesis and Experimental Protocols
Two primary methods for the industrial synthesis of this compound monohydrochloride have been established: the Guanidine Hydrochloride-Hydrazine Hydrate method and the Sodium Thiocyanate method.
Method 1: Guanidine Hydrochloride and Hydrazine Hydrate Condensation
This single-step process involves the reaction of guanidine hydrochloride with hydrazine hydrate, often in a biphasic system to facilitate the reaction.[7] A specific protocol is detailed in patent CN104370776A.[4]
-
Reaction Setup: Dissolve guanidine hydrochloride in water (mass ratio 1:2 to 1:6). Add toluene to the solution (water to toluene mass ratio 1:0.2 to 1:0.5).[4]
-
Reagent Addition: Heat the mixture to between 50-110 °C. Dropwise, add hydrazine hydrate to the solution. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.[4]
-
Reaction: Maintain the reaction for 5-10 hours at the specified temperature.[4]
-
Workup: After the reaction is complete, cool the mixture and adjust the pH to <3 using hydrochloric acid. Allow the layers to separate and collect the aqueous layer.[4]
-
Crystallization: Concentrate the aqueous layer by distillation until a small amount of precipitate forms. Slowly add this concentrated solution dropwise into a reactor containing anhydrous ethanol (concentrate to ethanol mass ratio 1:3 to 1:5) with stirring to induce crystallization.[4]
-
Purification: Filter the resulting white crystals and wash them with cold water (1-6 °C). Dry the product to obtain this compound monohydrochloride.[4]
Method 2: Sodium Thiocyanate and Hydrazine Hydrochloride
This two-step synthesis begins with the formation of methyl thiocyanate, which then reacts with hydrazine hydrochloride.[7] This method is detailed in patent CN103588682A.[5]
-
Step 1 - Methyl Thiocyanate Synthesis: Dissolve sodium thiocyanate (NaSCN) in water. Add dimethyl sulfate ((CH₃)₂SO₄) with a molar ratio of NaSCN to dimethyl sulfate of approximately 2.1:1. Allow the reaction to proceed at room temperature for 5-6 hours. Separate the resulting oil layer (methyl thiocyanate) from the aqueous layer.[5][7]
-
Step 2 - Condensation: Mix hydrazine hydrochloride (N₂H₅Cl) with water and heat to 30-40 °C. Add the methyl thiocyanate from Step 1. The molar ratio of methyl thiocyanate to hydrazine hydrochloride should be approximately 1:1.95 to 1:2.0.[7]
-
Reaction: Maintain the reaction at 30-40 °C for 4-5 hours. The reaction is an exothermic condensation.[7]
-
Purification: The product, this compound monohydrochloride, precipitates as a crystalline solid. Collect the solid by filtration and purify it by washing with cold water.[7]
Key Applications and Mechanisms of Action
This compound serves as a critical intermediate in several areas, most notably in pharmaceuticals and as a biochemical inhibitor.
Intermediate in the Synthesis of Robenidine
This compound is the key precursor for the synthesis of Robenidine, a potent anticoccidial agent used extensively in veterinary medicine to treat and prevent coccidiosis in poultry and rabbits.[7] The synthesis involves a condensation reaction between this compound and two equivalents of 4-chlorobenzaldehyde.
Coccidiostatic Mechanism of Action (via Robenidine)
Robenidine, the derivative of this compound, exerts its anticoccidial effect by disrupting the energy metabolism of the parasitic protozoa.[8][9] It primarily targets the parasite's mitochondria.
The mechanism involves inhibiting the early development of the first-generation schizonts, which are a key stage in the parasite's life cycle.[10] This disruption of mitochondrial function leads to a significant decrease in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[8] The lack of energy ultimately leads to the death of the parasite, thereby controlling the infection.[8]
Nitric Oxide Synthase (NOS) Inhibition
This compound has been shown to be a time- and concentration-dependent inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[11] The inactivation of the enzyme requires active metabolism by NOS itself, suggesting that this compound acts as a mechanism-based inhibitor or "suicide substrate".[11] This inhibition is believed to occur through the alteration of the enzyme's heme group, which is critical for its catalytic activity.[7] This property makes it a valuable tool for studying the physiological and pathological roles of nitric oxide.
Conclusion
This compound, often encountered as its stable monohydrochloride salt, is a chemical of significant industrial and academic interest. While its early history is intertwined with the broader development of guanidine chemistry, modern synthetic routes have made it readily accessible for large-scale applications. Its role as an indispensable precursor to the veterinary drug Robenidine and its function as a potent inhibitor of nitric oxide synthase highlight its importance in medicinal and biological chemistry. The detailed protocols and mechanistic pathways provided in this guide offer a valuable resource for professionals engaged in drug discovery, process development, and biochemical research.
References
- 1. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 8. Robenidine hydrochloride | 25875-50-7 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 11. 标题:Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine.【化源网】 [m.chemsrc.com]
Theoretical Properties of 1,2-Diaminoguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diaminoguanidine (DAG), a molecule of significant interest in medicinal chemistry and materials science, possesses a unique electronic structure that underpins its diverse reactivity and biological activity. This technical guide provides an in-depth analysis of the core theoretical properties of this compound, supported by available experimental data. It covers its molecular structure, physicochemical properties, and quantum chemical characteristics. Furthermore, this document details established experimental protocols for its synthesis and characterization and elucidates its mechanism of action as an inhibitor of nitric oxide synthase, a critical pathway in various physiological and pathological processes. Quantitative data are presented in structured tables for clarity, and logical relationships are visualized using process diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a guanidine derivative characterized by the substitution of two hydrogen atoms on the same nitrogen with amino groups. This arrangement confers a range of interesting chemical properties, including the ability to act as a versatile ligand and its involvement in the formation of high-energy materials. From a pharmacological perspective, this compound has been identified as a potent inhibitor of nitric oxide synthase (NOS) isoforms, making it a valuable tool for studying the roles of nitric oxide in biological systems and a potential lead compound in drug discovery programs targeting NOS-related pathologies.
This guide aims to consolidate the theoretical and experimental knowledge of this compound to serve as a comprehensive resource for the scientific community.
Molecular Structure and Physicochemical Properties
Physicochemical Data
The computed physicochemical properties of this compound and its monohydrochloride salt are presented in Table 1.
| Property | This compound | 1,3-Diaminoguanidine Monohydrochloride |
| Molecular Formula | CH₇N₅ | CH₈ClN₅ |
| Molecular Weight | 89.10 g/mol | 125.56 g/mol |
| IUPAC Name | This compound | This compound;hydrochloride |
| CAS Number | 4364-78-7 | 36062-19-8 |
| Hydrogen Bond Donor Count | 5 | 5 |
| Hydrogen Bond Acceptor Count | 5 | 3 |
| XLogP3-AA | -1.3 | Not Available |
Data sourced from PubChem CID 9566042 and CID 9566041.[1]
Theoretical Structural Parameters
For comparative purposes, experimental bond lengths from the crystal structure of a related diaminoguanidinium salt are provided in Table 2. These values offer an approximation of the bond characteristics within the protonated form of the molecule.
| Bond | Bond Length (Å) |
| C-N (guanidine core) | 1.3243 - 1.3321 |
Note: These values are for a diaminoguanidinium cation and may differ from the neutral molecule.
Quantum Chemical Insights
Quantum chemical calculations provide a deeper understanding of the electronic distribution and reactivity of this compound.
Electron Delocalization and Mulliken Charge Analysis
Theoretical studies have been conducted on the electron delocalization in diaminoguanidine isomers. Natural Population Analysis (NPA) has been employed to understand the electronic structure, with findings indicating significant electron delocalization which contributes to the molecule's stability and basicity. The absolute proton affinity of diaminoguanidine is noted to be greater than that of guanidine and aminoguanidine, attributed to extra stability from intramolecular interactions in the protonated form.
A Mulliken charge analysis of diaminoguanidine isomers has been reported, which is crucial for understanding the partial atomic charges and predicting sites of nucleophilic or electrophilic attack. While the specific numerical data from these analyses are not fully detailed in the available literature, the studies highlight the importance of charge distribution in determining the chemical behavior of these molecules.
Experimental Protocols
The synthesis of this compound is typically achieved as its hydrochloride salt. Two common methods are detailed below.
Synthesis of 1,3-Diaminoguanidine Monohydrochloride
Note: 1,3-Diaminoguanidine monohydrochloride is a commonly used synonym for this compound monohydrochloride.
Method 1: From Sodium Thiocyanate and Dimethyl Sulfate
This two-step synthesis involves the initial formation of methyl thiocyanate followed by its reaction with hydrazine hydrochloride.
Step 1: Synthesis of Methyl Thiocyanate
-
Dissolve sodium thiocyanate (NaSCN) in water.
-
Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. The recommended molar ratio of NaSCN to (CH₃)₂SO₄ is approximately 2.1:1.
-
Allow the reaction to proceed at room temperature for 5-6 hours.
-
Separate the resulting oil layer of methyl thiocyanate from the aqueous layer.
Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride
-
Prepare a solution of hydrazine hydrochloride (N₂H₅Cl) in water.
-
Raise the temperature of the hydrazine hydrochloride solution to 30-40°C.
-
Add the methyl thiocyanate obtained in Step 1. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be in the range of 1.95-2.0:1.
-
Maintain the reaction mixture at 30-40°C for 4-5 hours.
-
The product, 1,3-diaminoguanidine monohydrochloride, will precipitate as a white solid.
-
Filter the solid and wash with cold water (5-10°C).
-
Dry the purified solid to obtain the final product.
Method 2: From Guanidine Hydrochloride and Hydrazine Hydrate
This method involves the direct reaction of guanidine hydrochloride with hydrazine hydrate.
-
Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water.
-
Add toluene to the aqueous solution.
-
Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the mixture. The recommended molar ratio of guanidine hydrochloride to hydrazine hydrate is between 1:1.9 and 1:2.5.
-
Heat the reaction mixture to between 50-110°C and maintain for 5-10 hours.
-
After the reaction, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.
-
Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.
-
Slowly add the concentrated aqueous solution to anhydrous ethanol with stirring to induce crystallization.
-
Filter the resulting white crystals, wash with cold water (1-6°C), and dry to yield 1,3-diaminoguanidine monohydrochloride.
Characterization
Standard analytical techniques are used to characterize the synthesized this compound hydrochloride:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Elemental Analysis: To determine the elemental composition.
Biological Activity: Nitric Oxide Synthase Inhibition
This compound is a known inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2] The mechanism of inhibition is time- and concentration-dependent and requires the metabolic activity of the enzyme.
The inactivation of NOS by this compound is a complex process involving the enzyme, the inhibitor, and several cofactors. The key steps are outlined below.
Mechanism of NOS Inactivation
The inactivation of nitric oxide synthase by this compound is a mechanism-based process, meaning the enzyme metabolizes the inhibitor to a reactive species that then inactivates the enzyme.[2] The process is dependent on the presence of oxygen and Ca²⁺ and is stimulated by the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2] this compound inactivates both the NADPH-oxidase and citrulline-forming activities of nNOS.[2]
The following diagram illustrates the key components and their relationships in the inactivation of nitric oxide synthase by this compound.
Caption: Mechanism of Nitric Oxide Synthase inactivation by this compound.
Conclusion
This compound is a molecule with significant theoretical and practical importance. Its unique electronic structure, characterized by extensive electron delocalization, contributes to its stability and reactivity. While a complete theoretical dataset for the neutral molecule remains an area for further investigation, the properties of its hydrochloride salt and its role as a potent, mechanism-based inhibitor of nitric oxide synthase are well-documented. The experimental protocols for its synthesis are established and provide a clear pathway for its preparation. The elucidation of its inhibitory action on NOS provides a critical framework for its use in biomedical research and as a potential scaffold for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this versatile compound.
References
An In-Depth Technical Guide to 1,2-Diaminoguanidine (CAS Number: 36062-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diaminoguanidine, often available as its monohydrochloride salt (CAS 36062-19-8), is a versatile compound with a range of applications in chemical synthesis and biological research. Its unique structure, featuring a guanidine core with two adjacent amino groups, makes it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest for its biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological significance.
Chemical and Physical Properties
This compound monohydrochloride is typically a white to light beige or light brown crystalline solid.[1] It is highly soluble in water (50 mg/mL) but insoluble in methanol and ethanol.[1] The compound decomposes at approximately 180–182°C.[1]
| Property | Value | Reference |
| CAS Number | 36062-19-8 | [1] |
| Molecular Formula | CH₇N₅·HCl | [1] |
| Molecular Weight | 125.56 g/mol | [1] |
| Appearance | Light brown crystalline solid | [1] |
| Melting Point | 180–182°C (decomposes) | [1] |
| Solubility | 50 mg/mL in water; insoluble in methanol and ethanol | [1] |
| 1H NMR (DMSO-d6) | δ 6.8–7.2 ppm (NH2 groups) | [1] |
| FT-IR (cm⁻¹) | 3200–3400 (N-H stretch), 1650 (C=N stretch) | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound monohydrochloride.
-
¹H NMR: In DMSO-d6, the protons of the amino groups (NH₂) typically appear in the range of δ 6.8–7.2 ppm.[1]
-
FT-IR: The infrared spectrum shows characteristic absorption bands for the N-H stretching vibrations in the region of 3200–3400 cm⁻¹ and a band for the C=N stretching vibration around 1650 cm⁻¹.[1]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 90.08, corresponding to the free base C₂H₈N₅.
Experimental Protocols
Synthesis of this compound Monohydrochloride
Two primary methods for the synthesis of this compound monohydrochloride have been reported:
Method 1: Two-Step Synthesis from Sodium Thiocyanate
This method involves a nucleophilic substitution followed by a condensation reaction.[1]
Step 1: Synthesis of Methyl Thiocyanate
-
In a suitable reaction vessel, dissolve sodium thiocyanate (NaSCN) in an appropriate solvent.
-
Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. The recommended molar ratio of NaSCN to (CH₃)₂SO₄ is 2.1:1.[1]
-
Allow the reaction to proceed at ambient temperature (25°C) for 5–6 hours.[1]
-
After the reaction is complete, perform a phase separation to isolate the oily layer of methyl thiocyanate (CH₃SCN).[1]
Step 2: Synthesis of this compound Monohydrochloride
-
React the methyl thiocyanate obtained in Step 1 with hydrazine hydrochloride (N₂H₅Cl). The recommended molar ratio of methyl thiocyanate to hydrazine hydrochloride is 1:1.95–2.0.[1]
-
Maintain the reaction temperature between 30–40°C for 4–5 hours.[1]
-
The product, this compound monohydrochloride, will precipitate as a crystalline solid.[1]
-
Purify the product by washing with cold water.[1] This method reports a yield of 90-95%.[1]
Method 2: One-Step Synthesis from Guanidine Hydrochloride
This method is a catalyzed condensation reaction.[1]
-
In a reaction vessel equipped for reflux, dissolve guanidine hydrochloride (CH₆N₃·Cl) in an aqueous toluene solvent system.[1]
-
Add hydrazine hydrate (N₂H₄·H₂O) to the solution. The reaction is catalyzed by ammonium chloride (NH₄Cl).[1]
-
Reflux the mixture at 100–110°C for 8–10 hours.[1]
-
After cooling, the product can be isolated and purified by recrystallization. This method reports a yield of 85-90%.[1]
HPLC Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Method development would be required to optimize the gradient for adequate separation of this compound from any impurities or starting materials.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The antimicrobial activity of this compound and its derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound monohydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The potential of this compound to inhibit acetylcholinesterase (AChE) can be assessed using a colorimetric method.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution.
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Mechanism of Action
Antimicrobial Activity
Aminoguanidine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism of antimicrobial action involves the disruption of bacterial cell membranes and the inhibition of key metabolic enzymes.[1] While specific MIC values for the parent this compound are not widely reported, related aminoguanidine derivatives have shown potent activity. For example, certain aminoguanidine derivatives have exhibited MIC values ranging from 1 to 64 µg/mL against various bacterial strains.
Cholinesterase Inhibition
Nitric Oxide Synthase (NOS) Inhibition
This compound is known to be an inhibitor of nitric oxide synthase (NOS) isoforms.[1] NOS are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.
The mechanism of inhibition involves a time- and concentration-dependent inactivation of the enzyme that is dependent on active metabolism by NOS itself.[1] The inactivation process is stimulated by the cofactor tetrahydrobiopterin (BH4) and requires the presence of oxygen and Ca²⁺. It is believed that this compound alters the heme group within the active site of the enzyme.[1] For neuronal NOS (nNOS), it has been shown to inactivate both the NADPH-oxidase and citrulline-forming activities of the enzyme.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of various compounds, including:
-
Anticoccidial Drugs: It is a precursor for the synthesis of drugs like robenidine, which is used to treat coccidiosis in poultry and rabbits.[1]
-
Heterocyclic Compounds: It undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to yield condensed pyrimidines.[1]
-
Energetic Materials: It can be used as an intermediate in the synthesis of energetic salts and materials based on dinitroguanidine.
Safety Information
This compound monohydrochloride should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with significant potential in both synthetic chemistry and pharmacology. Its utility as a synthetic precursor is well-established, and its biological activities as an antimicrobial agent, cholinesterase inhibitor, and particularly as a nitric oxide synthase inhibitor, make it a molecule of interest for further research and drug development. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists in the field.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diaminoguanidine and its salts are compounds of significant interest due to their diverse applications, including in the synthesis of energetic materials and as precursors for various heterocyclic compounds. This guide provides a comprehensive overview of the chemical structure and bonding of the 1,2-diaminoguanidinium cation, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.
Chemical Structure and Bonding
This compound hydrochloride (also referred to as 1,3-diaminoguanidine monohydrochloride) is a salt consisting of the 1,2-diaminoguanidinium cation and a chloride anion. The cation features a central carbon atom double-bonded to one nitrogen atom and single-bonded to three other nitrogen atoms, two of which are part of amino groups. The positive charge is delocalized across the central CN3 core and the attached nitrogen atoms.
Resonance Structures
The delocalization of the positive charge in the 1,2-diaminoguanidinium cation can be represented by several resonance structures. This delocalization contributes to the stability of the cation.
Crystallographic Data
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C1-N2 | 1.33 | N2-C1-N3 | 120.5 |
| C1-N3 | 1.34 | N2-C1-N4 | 119.8 |
| C1-N4 | 1.32 | N3-C1-N4 | 119.7 |
| N4-N5 | 1.42 | C1-N4-N5 | 115.2 |
Data is derived from the crystal structure of a related diaminoguanidinium salt and should be considered as an approximation for the hydrochloride salt.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its salts.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-diaminoguanidine monohydrochloride in D₂O typically shows a single peak for the exchangeable protons of the amino and imino groups. The chemical shift can vary depending on the concentration and temperature.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.1 | s (broad) | -NH₂, =NH |
FTIR Spectroscopy
The FTIR spectrum of 1,3-diaminoguanidine monohydrochloride exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3400-3200 | N-H stretching (amino groups) |
| 1680-1640 | C=N stretching |
| 1600-1550 | N-H bending |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves the reaction of guanidine hydrochloride with hydrazine hydrate.
Materials:
-
Guanidine hydrochloride
-
Hydrazine hydrate
-
Toluene
-
Hydrochloric acid
-
Anhydrous ethanol
Procedure:
-
Dissolve guanidine hydrochloride in water in a reaction flask.
-
Add toluene to the aqueous solution.
-
Slowly add hydrazine hydrate to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-10 hours.
-
After cooling, adjust the pH of the aqueous layer to < 3 with hydrochloric acid.
-
Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.
-
Slowly add the concentrated aqueous solution to a stirred vessel containing anhydrous ethanol to induce crystallization.
-
Filter the white crystalline product, wash with cold water, and dry under vacuum.
Spectroscopic Characterization
¹H NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
FTIR Spectroscopy Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
Navigating the Physicochemical Landscape of 1,2-Diaminoguanidine: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 1,2-diaminoguanidine. Due to a notable scarcity of experimental data for this compound (CAS 4364-78-7) in peer-reviewed literature and chemical databases, this document also includes data for its structural isomer, 1,3-diaminoguanidine monohydrochloride, to serve as a comparative reference. It is crucial to note that while structurally similar, the physicochemical properties of these isomers may differ significantly. This guide aims to equip researchers with the foundational knowledge required for handling, formulating, and developing methodologies for this compound and its derivatives.
Physicochemical Properties and Solubility
There is a significant lack of experimentally determined solubility data for this compound. Chemical databases primarily offer predicted values. In contrast, some experimental data is available for the 1,3-diaminoguanidine isomer, which is presented here for comparative purposes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4364-78-7 | PubChem[1] |
| Molecular Formula | CH₇N₅ | PubChem[1] |
| Molecular Weight | 89.10 g/mol | PubChem[1] |
| Boiling Point | 184.8 ± 23.0 °C | ChemicalBook[2][3] |
| Density | 1.86 ± 0.1 g/cm³ | ChemicalBook[2][3] |
| pKa | 8.28 ± 0.70 | ChemicalBook[2] |
Table 2: Experimental Solubility of 1,3-Diaminoguanidine Monohydrochloride
| Solvent | Solubility | Source |
| Water | 50 mg/mL | Benchchem[4] |
| Methanol | Insoluble | Benchchem[4] |
| Ethanol | Insoluble | Benchchem[4] |
The solubility of guanidinium salts is largely dictated by the polarity of the solvent and the ability to form hydrogen bonds. The high solubility of 1,3-diaminoguanidine monohydrochloride in water is consistent with the polar nature of the guanidinium group and the presence of multiple amino groups capable of hydrogen bonding.[4] Hydrazine and its derivatives, which share structural motifs with diaminoguanidines, are also generally soluble in water and other polar solvents.[5][6][7]
Stability Profile
Detailed experimental stability data for this compound is currently unavailable. However, the stability of guanidine and hydrazine derivatives can be inferred from existing literature.
Thermal Stability
Guanidinium salts are generally considered to be thermally stable. For instance, the di(aminoguanidine) salt of 5-nitroiminotetrazolate is reported to be thermally stable to over 200°C.[8] Similarly, a diaminoguanidine salt of 1,1,2,2‐tetranitroaminoethane (TNAE) has been noted for its excellent thermal stability.[9][10] However, the specific isomer of diaminoguanidine was not specified in these studies. The thermal decomposition of guanidinium nitrate has been studied, indicating a multi-stage decomposition process evolving gases such as NH₃, N₂O, NO₂, and CO₂.[11][12] Urea, a related compound, decomposes upon heating above its melting point.[13]
Hydrolytic Stability
The guanidinium group is generally stable to hydrolysis. However, the presence of hydrazine moieties in this compound may introduce susceptibility to hydrolysis, particularly under certain pH conditions. Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, can undergo hydrolysis back to their parent compounds.[14][15][16]
Photostability
No specific photostability studies for this compound were found. The general approach to assessing the photostability of new drug substances is outlined in the ICH Q1B guideline. This involves exposing the substance to a light source that produces an output similar to the D65/ID65 emission standard and assessing for any unacceptable changes.
Experimental Protocols
While specific protocols for this compound are not available, standardized methods for determining solubility and stability can be readily applied.
Solubility Determination
A common method for determining solubility is the static equilibrium method.
Protocol: Static Equilibrium Solubility Determination
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the solid phase from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as HPLC-UV, LC-MS, or a colorimetric method.
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
References
- 1. Diaminoguanidine | CH7N5 | CID 9566042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diaminoguanidine | 4364-78-7 [chemicalbook.com]
- 3. diaminoguanidine CAS#: 4364-78-7 [m.chemicalbook.com]
- 4. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Hydrazines - Wikipedia [en.wikipedia.org]
- 7. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The synthesis of di(aminoguanidine) 5-nitroiminotetrazolate: some diprotic or monoprotic acids as precursors of energetic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Diaminoguanidine and Hydroxylamine Salts of 1,1,2,2-Tetranitroaminoethane (TNAE) - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A numerical and experimental study of the decomposition pathways of guanidinium nitrate | Semantic Scholar [semanticscholar.org]
- 12. Thermal decomposition properties of guanidine nitrate and basic cupric nitrate - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 13. Urea - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1,2-Diaminoguanidine Hydrochloride
This guide provides a comprehensive overview of this compound hydrochloride, a versatile chemical intermediate. It details its chemical and physical properties, toxicological data, and established experimental protocols for its synthesis. The information is intended to support research and development activities in pharmaceuticals and chemical synthesis.
Chemical and Physical Properties
This compound hydrochloride, also known as 1,3-diaminoguanidine monohydrochloride, is a white to light beige crystalline solid.[1][2][3][4] It is highly soluble in water.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 36062-19-8 (monohydrochloride)[5][6][7]; 38360-74-6 (hydrochloride)[5][8] |
| Molecular Formula | CH₈ClN₅[2][5][6] |
| Molecular Weight | 125.56 g/mol [2][5][6] |
| IUPAC Name | This compound;hydrochloride[2][5][6][] |
| Synonyms | 1,3-Diaminoguanidine hydrochloride, N,N'-Diaminoguanidine monohydrochloride[3][4][5][6] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to light beige crystalline powder/solid[1][2][3][4][6][10] |
| Melting Point | 179 - 186 °C / 354.2 - 366.8 °F[2][4][10] |
| Solubility | Water: 50 mg/mL[2][3]; Insoluble in methanol and ethanol[2] |
| Density (Predicted) | 1.86 g/cm³[8] |
| pKa (Predicted) | 8.28 ± 0.70[8] |
| Log P (n-octanol/water) | < -1.7 at 20 °C (Bioaccumulation is not expected) |
| pH | 4.8 (250 g/L aqueous solution)[10] |
Toxicological and Safety Information
This compound hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[11]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Signal Word | - | Warning[1] |
| Hazard Statements | H302 + H332 | Harmful if swallowed or if inhaled |
| H315 | Causes skin irritation[5] | |
| H319 | Causes serious eye irritation[5] | |
| H335 | May cause respiratory irritation[1][5] | |
| H402 | Harmful to aquatic life | |
| Precautionary Statements | P261 | Avoid breathing dust |
| P264 | Wash skin thoroughly after handling | |
| P280 | Wear protective gloves/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Reactivity Profile: The compound is generally stable under normal conditions.[11] However, it is incompatible with strong oxidizing agents.[11][12] A significant reactivity alert involves its reaction with sodium nitrite in ethanol, which led to an unanticipated explosion due to the formation of the side product 5-azidotetrazole.[5]
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound hydrochloride have been reported, offering different advantages in terms of yield, cost, and reaction conditions.
This two-step synthesis is noted for its high yield (90-95%) and cost-effective raw materials.[2]
Experimental Procedure:
-
Step 1: Synthesis of Methyl Thiocyanate (CH₃SCN)
-
Step 2: Synthesis of this compound Hydrochloride
-
React the methyl thiocyanate from Step 1 with hydrazine hydrochloride (N₂H₅Cl) in a molar ratio of 1:1.95–2.0.[2]
-
Conduct the exothermic condensation reaction at 30–40°C for 4–5 hours.[2]
-
The product, this compound monohydrochloride, precipitates as a crystalline solid.[2]
-
Purify the final product by washing with cold water.[2]
-
Caption: Synthesis via Sodium Thiocyanate Route.
This single-step process, detailed in patent CN104370776A, offers a high yield of 85-90%.[2][13]
Experimental Procedure:
-
Dissolve guanidine hydrochloride (raw material) in water (mass ratio 1:2-6) and add toluene (water to toluene mass ratio 1:0.2-0.5).[13]
-
Dropwise add hydrazine hydrate to the mixed solution. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be 1:1.9-2.5.[13]
-
Heat the reaction under reflux at 100–110°C for 8–10 hours.[2] Ammonium chloride can be used as a catalyst.[2]
-
After the reaction, cool the mixture and adjust the pH to less than 3 using hydrochloric acid.[13]
-
Allow the layers to separate and collect the aqueous layer.[13]
-
Concentrate the aqueous layer by distillation until a trace amount of precipitate forms.[13]
-
Slowly add the concentrated solution dropwise into a reactor containing anhydrous ethanol (concentrate to ethanol mass ratio 1:3-5) with stirring to induce crystallization.[13]
-
Wash the resulting white crystals with cold water (1–6°C).[13]
-
Dry the crystals to obtain the final white solid product.[13]
Caption: Synthesis via Guanidine Hydrochloride Route.
Described in patent US2721217A, this method provides the product in good yield (70.7%) and high purity by minimizing by-product formation.[14]
Experimental Procedure:
-
Prepare a substantially saturated aqueous sodium chloride solution (approx. 36g NaCl per 100g water).[14]
-
Dissolve two molar equivalents of hydrazine in the salt solution.[14]
-
Maintain the temperature of the solution between 5°C and 15°C with good stirring.[14]
-
Slowly vaporize one molar equivalent of cyanogen chloride into the hydrazine solution over a period of about two hours, ensuring the temperature does not exceed 20°C.[14]
-
After the addition is complete, stir the cold reaction mixture for one hour.[14]
-
Recover the precipitated white crystalline diaminoguanidine hydrochloride by filtration.[14]
Applications in Research and Drug Development
This compound hydrochloride is a key intermediate in the synthesis of various compounds.[2]
-
Pharmaceuticals: It serves as a precursor for anticoccidial drugs like robenidine, which is used in veterinary medicine.[2][15]
-
Energetic Materials: It is used as an intermediate for synthesizing energetic salts and materials.[][16]
-
Chemical Synthesis: The compound undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to produce condensed pyrimidines.[2]
-
Antimicrobial Research: Studies have investigated its potential antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism involves the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.[2]
-
Enzyme Inhibition: It has been shown to inhibit nitric oxide synthase (NOS) isoforms by altering the enzyme's heme group, which reduces the production of nitric oxide.[2]
Caption: Proposed Mechanism of NOS Inhibition.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Diaminoguanidine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 1,3-Diaminoguanidine Hydrochloride 36062-19-8 | TCI AMERICA [tcichemicals.com]
- 8. diaminoguanidine | 4364-78-7 [chemicalbook.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 14. US2721217A - Method of preparing diaminoguanidine hydrochloride - Google Patents [patents.google.com]
- 15. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis and Characterization of 1,2-Diaminoguanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,2-diaminoguanidine and its derivatives. This compound serves as a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals and energetic materials. Its unique structure, featuring a central guanidinium core flanked by two amino groups, imparts versatile reactivity for creating a wide range of heterocyclic and acyclic compounds. This document details established synthetic protocols, comparative analysis of methods, and comprehensive characterization techniques.
Synthesis of this compound Hydrochloride
This compound hydrochloride (also referred to in some literature as 1,3-diaminoguanidine hydrochloride) is the most common precursor salt. Two primary industrial methods for its synthesis have been established, each with distinct advantages regarding cost, yield, and environmental impact.
Method 1: The Sodium Thiocyanate Route
This two-step synthesis is noted for its high yield and cost-effective starting materials.[1] It begins with the formation of a methyl thiocyanate intermediate, which subsequently reacts with hydrazine hydrochloride.
Step 1: Synthesis of Methyl Thiocyanate (CH₃SCN)
-
In a reaction vessel, combine sodium thiocyanate (NaSCN) and dimethyl sulfate ((CH₃)₂SO₄) in a molar ratio of 2.1:1.
-
Allow the reaction to proceed under ambient temperature (25°C) for 5-6 hours with continuous stirring.
-
Upon completion, the mixture will separate into two phases. Isolate the oily layer of methyl thiocyanate. The byproduct, methyl mercaptan (CH₃SH), can be captured in a sodium hydroxide solution.[1]
Step 2: Synthesis of this compound Monohydrochloride
-
React the isolated methyl thiocyanate with hydrazine hydrochloride (N₂H₅Cl) in a molar ratio of 1:1.95–2.0.
-
Maintain the reaction temperature between 30–40°C for 4–5 hours. The reaction is exothermic.
-
The product, this compound monohydrochloride, will precipitate as a crystalline solid.
-
Purify the solid by washing with cold water to yield the final product.[1]
Method 2: The Guanidine Hydrochloride Route
This single-step process involves the direct reaction of guanidine hydrochloride with hydrazine hydrate, often catalyzed by ammonium chloride.[1][2] While involving higher energy input due to reflux conditions, it offers a more direct pathway.[1]
-
Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water (mass ratio 1:2-6).[2]
-
Add toluene to the aqueous solution to create a biphasic system (water to toluene mass ratio 1:0.2-0.5).[2]
-
In a reactor equipped for reflux, add hydrazine hydrate (N₂H₄·H₂O) dropwise. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.[2]
-
Heat the mixture to reflux (50–110°C) for 5–10 hours.[2]
-
After the reaction, cool the mixture and adjust the pH of the aqueous layer to <3 using hydrochloric acid.
-
Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.[2]
-
Slowly add the concentrated solution to anhydrous ethanol (mass ratio 1:3-5) with stirring to induce crystallization.[2]
-
Filter the white crystals, wash with cold water (1-6°C), and dry to obtain the final product.[2]
Comparative Analysis of Synthetic Methods
| Parameter | Sodium Thiocyanate Method | Guanidine Hydrochloride Method |
| Yield | 90–95%[1] | 85–90%[1] |
| Reaction Time | 9–11 hours (total)[1] | 8–10 hours[1] |
| Temperature | Ambient (25°C) & Mild Heat (30-40°C)[1] | High (Reflux at 100–110°C)[1] |
| Raw Material Cost | Lower[1] | Higher[1] |
| Energy Consumption | Low[1] | High[1] |
| Process Steps | Two Steps | One Step |
| Key Advantage | High yield, low cost, byproduct utilization[1] | Shorter reaction time, single-step process |
| Key Drawback | Longer total process time | Higher energy cost, toluene handling[1] |
Synthesis of this compound Derivatives
The primary amino groups of this compound make it a versatile precursor for synthesizing more complex molecules, including energetic salts and heterocyclic compounds.
Formation of Energetic Salts
This compound can be used to form energetic salts by reacting it with acidic, high-energy compounds. For instance, the diaminoguanidine salt of 1,1,2,2‐tetranitroaminoethane (TNAE) was synthesized via a metathesis reaction between diaminoguanidine hydrochloride and the potassium salt of TNAE.[3] Such salts are investigated for their potential as explosives and propellants, often exhibiting good thermal stability and low sensitivity.[3][4]
Condensation Reactions
This compound readily undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives.[1] It can also be reacted with compounds like dialdehyde cellulose to create functionalized materials, such as novel adsorbents for heavy metal extraction.[5]
-
Prepare dialdehyde cellulose (DAC) by oxidizing microcrystalline cellulose.
-
Add 0.75 g of diaminoguanidine to 0.5 g of DAC in 100 ml of ethanol.
-
Add triethylamine to the mixture.
-
Reflux the reaction mixture at 80°C for 6 hours.
-
The resulting orange-yellow powder of diaminoguanidine-modified cellulose (DiGu.MC) is then collected.[5]
Characterization of this compound and its Derivatives
A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of synthesized compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 36062-19-8[1] |
| Molecular Formula | CH₇N₅·HCl[1] |
| Molecular Weight | 125.56 g/mol [1][6] |
| Appearance | White to light brown crystalline solid[1] |
| Decomposition Temp. | 180–182°C[1] |
| Solubility | Soluble in water (50 mg/mL); insoluble in methanol and ethanol[1] |
| Purity (Typical) | >98.0% (by nonaqueous titration) |
Spectroscopic and Analytical Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. In the characterization of diaminoguanidine-modified cellulose, the appearance of a C=N stretching vibration peak around 1610-1670 cm⁻¹ and N-H bending vibrations (around 1540 cm⁻¹) confirm the successful reaction.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of the derivatives.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound. For example, the successful incorporation of diaminoguanidine onto a cellulose backbone was confirmed by the presence of a significant nitrogen content (24.76%).[5]
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional atomic structure of crystalline derivatives, confirming connectivity and stereochemistry. It was used to confirm protonation sites in related triazole derivatives.[1]
-
Prepare the sample. For solid samples, this typically involves mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet, or analyzing it as a nujol mull.
-
Place the sample in the FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, N-N).
Applications in Research and Development
This compound derivatives are of significant interest to drug development professionals and material scientists.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of anticoccidial drugs like robenidine, which is used in veterinary medicine.[1]
-
Bioactive Compounds: Derivatives have shown potential antimicrobial and cholinesterase inhibitory activities, making them targets for new drug discovery programs.[1]
-
Energetic Materials: As discussed, its salts with high-energy anions are explored for applications requiring high detonation performance with low sensitivity.[3][4]
-
Functional Materials: It can be grafted onto polymers, like cellulose, to create materials with specific properties, such as high affinity for heavy metal chelation.[5]
References
- 1. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 2. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Diaminoguanidine and Hydroxylamine Salts of 1,1,2,2-Tetranitroaminoethane (TNAE) - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1,2-Diaminoguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1,2-diaminoguanidine. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Quantum chemical calculations offer a powerful tool to investigate these properties at the molecular level, providing insights that can guide experimental studies and the design of new molecules with desired functionalities.
Introduction to this compound and Computational Chemistry
This compound is one of three positional isomers of diaminoguanidine. Theoretical studies have indicated that the 1,2-isomer (also referred to as DAG1) is the most stable of the three.[1] Understanding the electronic structure, geometry, and reactivity of this molecule is crucial for its application in various fields.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry. These methods allow for the accurate prediction of a wide range of molecular properties, including:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms in a molecule that corresponds to the minimum energy.
-
Vibrational Frequencies: The frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
-
Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which can be used to predict the stability of molecules and the feasibility of reactions.
Methodologies for Quantum Chemical Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, a combination of DFT with a suitable basis set is often employed to balance computational cost and accuracy.
Density Functional Theory (DFT)
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the theorem by Hohenberg and Kohn which states that the energy of a system is a functional of the electron density. A popular and widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Sets
A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set affects the accuracy of the calculation. For geometry optimization and frequency calculations of molecules containing nitrogen and hydrogen, Pople-style basis sets such as 6-31G* or the more flexible 6-311++G(d,p) are commonly used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Experimental Protocols: A Computational Approach
A typical workflow for the quantum chemical characterization of this compound involves the following steps:
-
Structure Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectrum.
-
Analysis of Electronic Properties: Following the geometry optimization, various electronic properties are calculated. This includes the analysis of the molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map.
Predicted Properties of this compound
Molecular Geometry
The geometry optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles. The guanidinium core is expected to be nearly planar due to electron delocalization. The amino groups attached to the nitrogen atoms will have specific orientations that minimize steric hindrance and maximize hydrogen bonding possibilities.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (guanidinium) | ~1.35 Å |
| N-N | ~1.40 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | N-C-N | ~120° |
| H-N-H | ~109° | |
| C-N-N | ~115° |
Note: These are illustrative values and would be precisely determined in a dedicated computational study.
Vibrational Analysis
The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The spectrum of this compound would be characterized by several key vibrational modes.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)
| Frequency (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretching (asymmetric and symmetric) |
| 1600-1650 | N-H bending (scissoring) |
| 1550-1600 | C=N stretching |
| 1400-1450 | C-N stretching |
| 1000-1100 | N-N stretching |
Note: These are illustrative values. The exact frequencies would be obtained from a frequency calculation.
Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are of particular interest.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino groups and the guanidinium core.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and represents the ability of the molecule to accept an electron. The LUMO is likely to be distributed over the π-system of the guanidinium group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Table 3: Predicted Electronic Properties for this compound (Illustrative)
| Property | Predicted Value (eV) (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These are illustrative values and would be determined from a molecular orbital analysis.
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic attack or coordination to metal ions. The regions around the hydrogen atoms of the amino groups would show positive potential (blue), indicating their electrophilic character.
Visualizations
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular graph of this compound.
Caption: Workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT with appropriate basis sets, researchers can gain valuable insights into the molecule's structural, vibrational, and electronic properties. This knowledge is essential for understanding its reactivity and for the rational design of new compounds with potential applications in drug development and materials science. While a dedicated, comprehensive computational study on this compound would be beneficial to provide precise quantitative data, the methodologies and expected outcomes outlined in this guide offer a solid foundation for such research.
References
Methodological & Application
Synthesis of 1,2-Diaminoguanidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of 1,2-diaminoguanidine, a key building block for the development of novel therapeutic agents and energetic materials. The following sections outline a reliable method for the preparation of 1,2-diaminoguanidinium iodide, offering researchers and drug development professionals a comprehensive guide for its synthesis and characterization.
Introduction
This compound is a versatile molecule characterized by a central guanidinium core with two adjacent amino groups. This unique structure imparts specific chemical properties that are of significant interest in medicinal chemistry and materials science. The synthesis of the 1,2-isomer, however, has been less commonly reported compared to its 1,3-counterpart. This document details a robust protocol for the synthesis of 1,2-diaminoguanidinium iodide via the reaction of cyanogen iodide with an excess of hydrazine hydrate.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 1,2-diaminoguanidinium iodide.
Protocol 1: Synthesis of 1,2-Diaminoguanidinium Iodide
Materials:
-
Cyanogen Iodide (CNI)
-
Hydrazine hydrate (N₂H₄·H₂O), 98%
-
Absolute Ethanol
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet. The flask is charged with a solution of hydrazine hydrate (15.0 g, 0.3 mol) in absolute ethanol (50 mL).
-
Cooling: The flask is immersed in an ice bath to cool the hydrazine solution to 0-5 °C with continuous stirring.
-
Addition of Cyanogen Iodide: A solution of cyanogen iodide (15.3 g, 0.1 mol) in absolute ethanol (100 mL) is placed in the dropping funnel. This solution is added dropwise to the cooled hydrazine solution over a period of 1 hour, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C. The formation of a white precipitate will be observed.
-
Isolation of Product: The precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with two portions of cold absolute ethanol (20 mL each) followed by two portions of diethyl ether (20 mL each) to remove any unreacted starting materials and byproducts.
-
Drying: The resulting white crystalline solid, 1,2-diaminoguanidinium iodide, is dried under vacuum to a constant weight.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,2-diaminoguanidinium iodide.
| Parameter | Value |
| Reactants | |
| Cyanogen Iodide | 15.3 g (0.1 mol) |
| Hydrazine hydrate | 15.0 g (0.3 mol) |
| Product | |
| Theoretical Yield | 21.7 g |
| Actual Yield | Data not available in searched literature |
| Melting Point | 152-154 °C (decomposes) |
| Appearance | White crystalline solid |
Visualizations
Logical Relationship of Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound hydroiodide.
Caption: Logical workflow for the synthesis of 1,2-diaminoguanidinium iodide.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental procedure for synthesizing 1,2-diaminoguanidinium iodide.
Caption: Step-by-step experimental workflow for 1,2-diaminoguanidinium iodide synthesis.
The Utility of Diaminoguanidines in Heterocyclic Synthesis: Application Notes and Protocols
A note on the availability of 1,2-Diaminoguanidine: Extensive literature searches for the use of this compound in heterocyclic synthesis did not yield specific and reproducible experimental protocols. The vast majority of published research focuses on the related, more accessible compound, aminoguanidine , and its isomer, 1,3-diaminoguanidine . This document, therefore, provides detailed application notes and protocols for the versatile and widely used precursor, aminoguanidine , in the synthesis of various heterocyclic systems, a topic of significant interest to researchers in medicinal chemistry and materials science.
Application Notes: Aminoguanidine as a Versatile Precursor for Nitrogen-Rich Heterocycles
Aminoguanidine, characterized by the presence of both a hydrazine and a guanidine moiety, is a highly versatile and reactive building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its nucleophilic nature allows it to readily participate in condensation reactions with a variety of electrophilic partners, leading to the formation of stable five- and six-membered heterocyclic rings. This reactivity profile makes it a valuable tool for the construction of molecular scaffolds with diverse biological activities and applications as energetic materials.
Key Applications in Heterocyclic Synthesis:
-
1,2,4-Triazoles: The reaction of aminoguanidine with carboxylic acids or their derivatives is a classical and efficient method for the synthesis of 3-amino-1,2,4-triazoles. This reaction proceeds via the formation of an acyl aminoguanidine intermediate, which subsequently undergoes cyclization. The resulting 3-amino-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.
-
1,2,4-Triazines: Aminoguanidine reacts with α-dicarbonyl compounds to form 3-amino-1,2,4-triazines. This condensation reaction provides a straightforward route to this class of heterocycles, which have applications in agrochemicals and pharmaceuticals.
-
Pyrazoles: In reactions with β-dicarbonyl compounds or their equivalents, aminoguanidine can lead to the formation of pyrazole derivatives. The regioselectivity of this reaction can often be controlled by the reaction conditions.
-
Fused Heterocyclic Systems: The amino group of the resulting heterocycles (e.g., 3-amino-1,2,4-triazole) can be further functionalized or used as a handle for the construction of fused heterocyclic systems, expanding the chemical space accessible from this simple precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methyl-1,2,4-triazole from Acetic Acid
This protocol describes the synthesis of a simple 3-amino-1,2,4-triazole derivative through the reaction of aminoguanidine hydrochloride with acetic acid.
Reaction Scheme:
Caption: Synthesis of 3-Amino-5-methyl-1,2,4-triazole.
Materials:
-
Aminoguanidine hydrochloride
-
Glacial acetic acid
-
Water
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of aminoguanidine hydrochloride (11.0 g, 0.1 mol) and glacial acetic acid (6.0 g, 0.1 mol) in 20 mL of water is heated under reflux for 4 hours.
-
The reaction mixture is then concentrated under reduced pressure to a syrupy consistency.
-
The residue is dissolved in a minimal amount of hot ethanol.
-
The solution is decolorized by adding a small amount of activated charcoal and heating for a few minutes.
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is allowed to cool to room temperature, and then placed in an ice bath to induce crystallization.
-
The resulting white crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Quantitative Data:
| Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Amino-5-methyl-1,2,4-triazole | 98.11 | 75-85 | 188-190 |
Protocol 2: Synthesis of 3-Amino-5-phenyl-1,2,4-triazole from Benzoic Acid
This protocol outlines the synthesis of an aryl-substituted 3-amino-1,2,4-triazole.
Experimental Workflow:
Caption: Workflow for 3-Amino-5-phenyl-1,2,4-triazole Synthesis.
Materials:
-
Aminoguanidine hydrochloride
-
Benzoic acid
-
Ethylene glycol
-
Ethanol
-
Water
Procedure:
-
A mixture of aminoguanidine hydrochloride (11.0 g, 0.1 mol) and benzoic acid (12.2 g, 0.1 mol) in 50 mL of ethylene glycol is heated to 140-150 °C and maintained at this temperature for 3 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is poured into 200 mL of cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is recrystallized from an ethanol-water mixture to yield colorless needles.
-
The purified crystals are dried under vacuum.
Quantitative Data:
| Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Amino-5-phenyl-1,2,4-triazole | 160.18 | 80-90 | 158-160 |
Logical Relationships in Aminoguanidine-based Heterocyclic Synthesis
The versatility of aminoguanidine stems from the presence of multiple nucleophilic centers, allowing for a variety of reaction pathways depending on the electrophilic partner.
Caption: Reaction Pathways of Aminoguanidine.
These protocols and notes provide a foundational understanding for researchers and scientists in drug development to utilize aminoguanidine as a key building block in the synthesis of diverse and potentially bioactive heterocyclic compounds. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes aminoguanidine an attractive tool in modern organic synthesis.
Application Notes and Protocols for 1,2-Diaminoguanidine and Its Derivatives as Ligands in Coordination Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Guanidine and its derivatives are of significant interest in coordination chemistry and drug development due to their versatile coordination behavior and biological activity.[1] This document focuses on diaminoguanidine-type ligands, which incorporate additional donor sites, enhancing their chelation capabilities. While the specific nomenclature "1,2-diaminoguanidine" is not prevalent in the literature, this guide will cover the closely related and well-documented ligands: aminoguanidine (AG) and 1,3-diaminoguanidine (1,3-DAG) , and their Schiff base derivatives. These ligands can act as monodentate or bidentate chelators, or be incorporated into larger, multidentate ligand systems.[2][3] The resulting metal complexes have shown promise in diverse fields, including catalysis, materials science, and medicinal chemistry, with demonstrated antimicrobial and cytotoxic activities.[4][5]
Application Notes
Coordination Modes of Diaminoguanidine-Based Ligands
Aminoguanidine and its derivatives are versatile ligands capable of coordinating to metal ions in several ways. The neutral N-aminoguanidine can form a stable 5-membered chelate ring with metals like Platinum(II) and Palladium(II), coordinating through the N-4 amino group and the deprotonated N-1 imino group.[2]
A prevalent strategy involves the in situ Schiff base condensation of aminoguanidine or diaminoguanidine with aldehydes or ketones in the presence of a metal ion, which acts as a template.[1] This templating effect directs the formation of complex tetradentate ligands that can encircle the metal ion in a stable, often square-planar, geometry.[1][6] For instance, the condensation of one aminoguanidine molecule with two salicylaldehyde molecules yields a ligand that coordinates to Ni(II) through two azomethine nitrogen atoms and two phenolate oxygen atoms.[1] Similarly, ligands derived from 1,3-diaminoguanidine can exhibit flexible coordination, acting as mono-, bi-, tri-, or even tetra-anionic ligands, leading to the formation of both mononuclear and binuclear complexes.[7]
In complexes with pyridoxylidene-aminoguanidine (PLAG), a Schiff base of pyridoxal and aminoguanidine, the ligand typically coordinates in a tridentate ONN fashion via the phenoxide oxygen, the azomethine nitrogen, and an imino nitrogen from the aminoguanidine fragment.[8] This ligand has been shown to coordinate in neutral, mono-deprotonated, and doubly-deprotonated forms.[8]
Caption: Tetradentate coordination of a Schiff base ligand.
Applications in Catalysis
Vanadium complexes derived from 1,3-diaminoguanidine Schiff bases have been identified as effective catalysts.[7][9] Specifically, both mononuclear and binuclear oxovanadium(IV) and dioxidovanadium(V) complexes can catalyze the oxidation of benzoin to benzil using dimethyl sulfoxide (DMSO) as the oxygen atom source.[7] This highlights their potential in oxygen atom transfer (OAT) reactions, which are fundamental in synthetic chemistry. The flexible coordination behavior of the diaminoguanidine-derived ligands allows for the synthesis of various catalytically active species.[9]
Biological and Medicinal Applications
The structural similarity of aminoguanidine to the side chain of arginine has spurred interest in its use in drug development.[1] Metal complexes of aminoguanidine derivatives have been investigated for a range of biological activities.
-
Antimicrobial Activity: A series of Mn(II), Fe(II), Co(II), and Ni(II) complexes synthesized with aminoguanidine and 3-hydroxy-2-naphthoic acid ligands demonstrated activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[5] The aminoguanidine moiety was suggested to play a crucial role in this biological activity.[5][10]
-
Anticancer Properties: Schiff base complexes of aminoguanidine have shown significant potential as anticancer agents.[4] The copper complex of pyridoxylidene-aminoguanidine (Cu-PLAG) was found to be the most active against several cancer cell lines (HCT116, A375, MCF-7, and A2780). Its activity is attributed to the presence of both the PLAG and thiocyanate ligands.[4] These complexes are thought to exert their cytotoxic effects through binding to proteins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), and interacting with DNA.[4]
References
- 1. NiII molecular complex with a tetradentate aminoguanidine-derived Schiff base ligand: structural, spectroscopic and electrochemical studies and photoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - New transition metal(II) complexes with naphthoate and aminoguanidine-based ligands: a combined spectroscopic and theoretical study with its applications - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mononuclear/Binuclear [VIVO]/[VVO2] Complexes Derived from 1,3-Diaminoguanidine and Their Catalytic Application for the Oxidation of Benzoin via Oxygen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Diaminoguanidine in Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a theoretical and investigational framework. As of the date of this document, there is a notable scarcity of published research specifically detailing the application of 1,2-diaminoguanidine for heavy metal chelation. The information herein is extrapolated from the known chemistry of guanidine compounds, general principles of chelation, and established analytical methodologies for evaluating chelating agents. Researchers should proceed with the understanding that these are proposed methods for investigation, not established protocols for a proven application.
Introduction
Heavy metal poisoning is a significant global health concern, with elements such as lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As) posing severe risks to human health. The primary medical intervention for heavy metal toxicity is chelation therapy, which involves the administration of a chelating agent that binds to the heavy metal ions to form a stable, non-toxic complex that can be excreted from the body.
This compound is a small molecule rich in nitrogen atoms, which are known to act as Lewis bases and donate electron pairs to form coordinate bonds with metal ions. The guanidinium group, along with the adjacent amino groups, presents multiple potential binding sites for a single metal ion, suggesting its potential as a polydentate chelating agent. The "chelate effect" predicts that polydentate ligands form more stable complexes with metal ions compared to multiple monodentate ligands, making this compound a compound of interest for investigation in heavy metal chelation.
These notes provide a theoretical basis and a practical guide for researchers to explore the potential of this compound as a heavy metal chelator.
Postulated Chelation Mechanism
Based on its structure, this compound is hypothesized to act as a tridentate or bidentate ligand, forming stable ring structures with heavy metal ions. The lone pairs of electrons on the nitrogen atoms of the two amino groups and the imino group of the guanidine core are the potential coordination sites. The formation of five- or six-membered chelate rings would contribute to the thermodynamic stability of the metal-ligand complex.
Application Notes and Protocols for 1,2-Diaminoguanidine in Energetic Materials Synthesis
Introduction
1,2-Diaminoguanidine and its derivatives are nitrogen-rich compounds that serve as precursors in the synthesis of various energetic materials. Their high nitrogen content contributes to the generation of a large volume of gas upon decomposition, a key characteristic of energetic materials. These compounds are often used to form energetic salts through reactions with acidic energetic compounds, leading to materials with tailored properties such as increased density, thermal stability, and detonation performance. This document provides an overview of the protocols for the synthesis of this compound precursors and their subsequent use in the preparation of energetic salts.
Safety Precautions
Working with guanidine derivatives and energetic materials requires strict adherence to safety protocols. All procedures should be conducted in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, flame-resistant lab coats, and heavy-duty gloves, must be worn at all times. It is crucial to avoid friction, impact, and electrostatic discharge when handling these materials. All reactions should be carried out behind a blast shield.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diaminoguanidine Monohydrochloride
This protocol outlines a two-step synthesis of 1,3-diaminoguanidine monohydrochloride, a common precursor for energetic materials.
Step 1: Synthesis of Methyl Thiocyanate
-
In a well-ventilated fume hood, dissolve sodium thiocyanate in water at a mass ratio of 1:1 to 1:1.5.
-
Slowly add dimethyl sulfate to the solution with stirring. The molar ratio of sodium thiocyanate to dimethyl sulfate should be approximately 2.1:1.
-
Allow the reaction to proceed at room temperature for 5-6 hours.
-
After the reaction is complete, the mixture will separate into aqueous and oil layers. Carefully separate and collect the oil layer, which is methyl thiocyanate.
Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride
-
Prepare a solution of hydrazine hydrochloride in water at a mass ratio of 1:4 to 1:5.
-
Heat the solution to 30-40°C.
-
Slowly add the methyl thiocyanate obtained in Step 1 to the heated hydrazine hydrochloride solution. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be between 1.9:1 and 2.1:1.
-
Maintain the reaction temperature at 30-40°C for 4-5 hours with continuous stirring.
-
After the reaction, cool the mixture and filter the resulting precipitate.
-
Wash the collected white solid with cold water (5-10°C) and dry it to obtain 1,3-diaminoguanidine monohydrochloride.[1]
Protocol 2: Synthesis of Triaminoguanidinium Nitrate (TAGN)
This protocol describes the synthesis of triaminoguanidinium nitrate (TAGN), an energetic material, from guanidinium nitrate.
-
In a reaction vessel equipped with a stirrer and a heating mantle, dissolve guanidinium nitrate in an appropriate alcohol solvent.
-
Add an initial amount of aqueous hydrazine to the solution to form monoaminoguanidine nitrate and diaminoguanidine nitrate intermediates.
-
Physically remove any alcohol-insoluble solid impurities by filtration.
-
Add the remaining required amount of hydrazine to the filtrate to complete the formation of triaminoguanidinium nitrate. The total molar ratio of hydrazine to guanidine nitrate should be approximately 3:1.
-
Adjust the pH of the reaction mixture to 4.5-5.5 by adding nitric acid.
-
Allow the product to crystallize at ambient temperature.
-
Isolate the triaminoguanidinium nitrate crystals by filtration, wash them with a suitable solvent, and dry them appropriately.[2]
Data Presentation
Table 1: Synthesis Parameters for 1,3-Diaminoguanidine Monohydrochloride
| Parameter | Value | Reference |
| Step 1: Methyl Thiocyanate Synthesis | ||
| Reactants | Sodium thiocyanate, Dimethyl sulfate | [1] |
| Solvent | Water | [1] |
| Molar Ratio (NaSCN:(CH₃)₂SO₄) | 2.1:1 | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 5-6 hours | [1] |
| Step 2: 1,3-Diaminoguanidine Monohydrochloride Synthesis | ||
| Reactants | Methyl thiocyanate, Hydrazine hydrochloride | [1] |
| Solvent | Water | [1] |
| Molar Ratio (N₂H₅Cl:CH₃SCN) | (1.9-2.1):1 | [1] |
| Reaction Temperature | 30-40°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | 95.8% | |
| Purity | 98.4% |
Table 2: Synthesis Parameters for Triaminoguanidinium Nitrate (TAGN)
| Parameter | Value | Reference |
| Starting Material | Guanidinium nitrate, Hydrazine | [2] |
| Solvent | Alcohol | [2] |
| Molar Ratio (Hydrazine:Guanidine Nitrate) | ~3:1 | [2] |
| pH | 4.5-5.5 | [2] |
| Crystallization Temperature | Ambient | [2] |
| Yield | 77-83% | [3] |
| Purity | 98.9-99.2% | [3] |
| Melting Point | 216.3-217.2°C | [3] |
Mandatory Visualization
Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride.
Caption: Workflow for the synthesis of Triaminoguanidinium Nitrate (TAGN).
References
- 1. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 2. US5041661A - Method of producing triaminoguanidine nitrate - Google Patents [patents.google.com]
- 3. CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction Mechanisms Involving 1,2-Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diaminoguanidine (DAG) is a highly reactive and versatile chemical building block characterized by a guanidinium group attached to a hydrazine moiety. The presence of multiple nucleophilic nitrogen centers makes it an important precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including triazoles and triazines.[1] Its structural similarity to aminoguanidine (AG) suggests its potential role in medicinal chemistry and drug development, particularly as a scavenger of reactive carbonyl species like methylglyoxal (MG) and other α-dicarbonyls, which are implicated in the formation of Advanced Glycation End-products (AGEs) associated with diabetic complications.[2][3][4] This document provides an overview of the key reaction mechanisms of this compound and detailed protocols for its application in synthesis and functional material development.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the nucleophilicity of its three amino groups. The terminal hydrazinic amino group (-NH₂) is generally the most reactive site for initial condensation reactions with electrophiles like carbonyl compounds.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 1,2-Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diaminoguanidine is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active guanidino compounds. As a reactive intermediate and potential pharmacophore, its accurate and sensitive detection is crucial for reaction monitoring, purity assessment, and metabolic studies. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a technique demonstrated to be effective for the closely related compound, aminoguanidine. While specific validated methods for this compound are not widely published, the methodologies presented here are adapted from robust methods for similar analytes and provide a strong foundation for developing and validating a specific assay.
Analytical Methodologies
The primary recommended method for the determination of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection following a pre-column derivatization step. This approach enhances the detectability of the otherwise UV-transparent this compound by introducing a chromophore. An alternative, direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) is also presented as a potential strategy.
Method 1: RP-HPLC with Pre-column Derivatization using 1-Naphthyl isothiocyanate (NITC)
This method is adapted from a validated protocol for aminoguanidine and is expected to be applicable to this compound due to the presence of primary amino groups that can react with the isothiocyanate group of NITC to form a UV-active thiourea derivative.
Principle: The primary amino groups of this compound react with 1-Naphthyl isothiocyanate in an alkaline medium to form a stable, bulky, and UV-absorbing derivative. This derivative is then separated by RP-HPLC and quantified using a UV detector.
Experimental Protocol: RP-HPLC with NITC Derivatization
1. Materials and Reagents:
-
This compound reference standard
-
1-Naphthyl isothiocyanate (NITC)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid
-
Triethylamine
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade)
-
RP-18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector
2. Solution Preparation:
-
Mobile Phase Buffer: Prepare a pH 3.0 buffer by mixing 1.0 mL of ortho-phosphoric acid in 1000 mL of water and adjusting the pH with triethylamine. Filter and degas.
-
Mobile Phase: Use a gradient of the mobile phase buffer (A) and methanol (B).
-
Derivatization Reagent (NITC Solution): Prepare a 10 mg/mL solution of 1-Naphthyl isothiocyanate in methanol.
-
Sodium Hydroxide Solution (0.1 M): Dissolve 4 g of sodium hydroxide in 100 mL of water.
-
Hydrochloric Acid Solution (0.2 M): Add 1.7 mL of concentrated hydrochloric acid to 100 mL of water.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and methanol) to obtain a stock solution of a known concentration.
3. Derivatization Procedure:
-
In separate 10 mL volumetric flasks, place an aliquot of the standard solution, sample solution, and a blank (solvent).
-
To each flask, add 2.0 mL of the NITC derivatization reagent.
-
Add 0.2 mL of 0.1 M sodium hydroxide solution and 3.0 mL of methanol.
-
Sonicate the mixture for 1-2 minutes.
-
Heat the flasks in an oven at approximately 60°C for 60 minutes.
-
Cool the flasks to room temperature.
-
Add 0.2 mL of 0.2 M hydrochloric acid solution to neutralize the excess sodium hydroxide.
-
Dilute to the mark with methanol.
4. HPLC Conditions:
-
Column: RP-18 (C18), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Buffer (A) and Methanol (B) (A specific gradient profile should be developed and optimized for the separation of the this compound derivative from potential interferences).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
5. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Based on Aminoguanidine Analysis)
The following table summarizes the typical performance characteristics of the HPLC method with NITC derivatization for the analysis of aminoguanidine.[1] These values can serve as a benchmark for the expected performance of an adapted method for this compound.
| Parameter | Typical Value for Aminoguanidine |
| Linearity Range | 0.015 µg/mL to 0.750 µg/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Limit of Detection (LOD) | 0.010 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 µg/mL |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from Guanidine Hydrochloride and Hydrazine Hydrate.
Diagram 2: Derivatization of this compound with NITC
Caption: Derivatization reaction of this compound with NITC.
Diagram 3: Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Concluding Remarks
The presented protocols provide a robust starting point for the analytical determination of this compound. It is imperative that any adapted method undergoes a thorough validation process to ensure its accuracy, precision, specificity, and sensitivity for the intended application. This includes establishing linearity, limits of detection and quantitation, and assessing recovery and matrix effects if analyzing complex samples. For researchers in drug development, such validated analytical methods are fundamental for ensuring the quality and consistency of their work.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Diaminoguanidine Hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 1,3-diaminoguanidine hydrochloride? A1: Impurities are primarily dependent on the synthetic method. Common starting materials like aminoguanidine hydrochloride or byproducts from the reaction of methyl thiocyanate with hydrazine hydrochloride can be present in the crude product.[1] Additionally, minor oxidation or degradation products may also be present.
Q2: Which purification method is most effective for 1,3-diaminoguanidine hydrochloride? A2: Recrystallization is the most widely recommended and effective technique for purifying this compound.[1] A mixed solvent system of ethanol and water has been shown to be effective.[1] For less pure starting material, a simple wash with cold water may also help to remove certain impurities.[1]
Q3: My crude product is a light brown solid. Is this expected? A3: Yes, 1,3-diaminoguanidine monohydrochloride is often described as a light brown crystalline solid.[1] The coloration may be due to minor impurities, which can often be reduced or removed through one or more recrystallization cycles, resulting in a lighter-colored final product.
Q4: How can I verify the purity of my purified 1,3-diaminoguanidine hydrochloride? A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of your sample. A common method utilizes a C18 column with a mobile phase gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.[1] For structural confirmation, ¹H NMR spectroscopy in a deuterated solvent like DMSO-d₆ is also recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is excessively soluble in the chosen solvent system, too much solvent was used, or the cooling process was too fast. | Adjust the solvent-to-antisolvent ratio (e.g., decrease the amount of water relative to ethanol). Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" Instead of Forming Crystals | The chosen solvent is not suitable, the presence of significant impurities is inhibiting crystal lattice formation, or the solution is too supersaturated. | Try a different solvent system. A preliminary wash of the crude product may be beneficial. Ensure slow cooling with efficient stirring. Seeding the solution with a previously obtained pure crystal can help initiate crystallization. |
| Crystals are Very Fine or Needle-like | The crystallization process occurred too rapidly. | Slow down the cooling process by insulating the flask. This encourages the growth of larger, more well-defined crystals. |
| Product Remains Discolored After Recrystallization | Colored impurities are co-crystallizing with the product, or the compound is degrading at the boiling point of the solvent. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Be aware that this may also reduce your yield. If degradation is suspected, try a lower boiling point solvent system. |
Data Presentation
Table 1: Solubility and Physical Properties of 1,3-Diaminoguanidine Monohydrochloride
| Property | Value | Reference(s) |
| Appearance | Light brown crystalline solid | [1] |
| Solubility in Water | 50 mg/mL | [1] |
| Solubility in Methanol | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Note: The insolubility in methanol and ethanol at room temperature makes them suitable as anti-solvents for recrystallization from water or as washing solvents for the final crystalline product.
Table 2: Recommended HPLC Conditions for Purity Analysis
| Parameter | Specification | Reference(s) |
| Column | C18 Reverse-Phase | [1] |
| Mobile Phase | Gradient of 0.1% TFA in water/acetonitrile | [1] |
| Detection | UV | - |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol-Water Solvent System
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 1,3-diaminoguanidine hydrochloride. Heat deionized water and add the minimum volume required to fully dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is significantly colored, add a small spatula tip of activated charcoal to the hot solution and maintain the heat for 5-10 minutes.
-
Hot Filtration: Pre-heat a funnel and filter flask. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration of the solution to remove any insoluble impurities (and the activated charcoal, if used).
-
Crystallization: To the hot, clear filtrate, slowly add ethanol (the anti-solvent) until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot water until it is clear again.
-
Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: A typical recrystallization workflow for 1,3-diaminoguanidine HCl.
References
how to increase the yield of 1,2-diaminoguanidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to optimize the synthesis of 1,2-diaminoguanidine and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are several established methods for synthesizing this compound, typically as a salt like the monohydrochloride. The most common routes start from readily available precursors such as guanidine hydrochloride, nitroguanidine, or sodium thiocyanate.[1][2][3]
Q2: Which synthesis method generally provides the highest yield?
The synthesis route beginning with sodium thiocyanate and dimethyl sulfate to form a methyl thiocyanate intermediate, which then reacts with hydrazine hydrochloride, has reported yields as high as 90-95%.[2][4] Another high-yield method is the direct reaction of guanidine hydrochloride with hydrazine hydrate, which is described as a simple and effective process.[3]
Q3: What are the most critical parameters to control to maximize yield?
To maximize the yield of this compound, precise control over several reaction parameters is crucial:
-
Molar Ratios: The stoichiometry of the reactants, such as the ratio of hydrazine to the guanidine precursor, directly impacts the reaction's efficiency and the formation of byproducts.[2][3]
-
Temperature: Reaction temperature must be carefully controlled. For example, in the methyl thiocyanate route, the second step is maintained at 30-40°C, while the guanidine hydrochloride method may require heating up to 110°C.[2][3][4]
-
Reaction Time: Allowing the reaction to proceed for the optimal duration (e.g., 4-5 hours for the methyl thiocyanate route or 8-10 hours for the guanidine hydrochloride route) ensures maximum conversion of starting materials.[2][3]
Q4: How can I minimize the formation of byproducts like aminoguanidine or triaminoguanidine?
Byproduct formation is a common issue that lowers yield. To minimize it:
-
Control Reaction Conditions: In the synthesis from nitroguanidine, improper control of temperature and time can lead to the formation of aminoguanidine as a side-product.[5]
-
Optimize Stoichiometry: Using a precise molar ratio of reactants can prevent the formation of undesired products like triaminoguanidine.[4]
-
Choose an Optimal Route: Some synthetic routes are inherently less prone to certain byproducts. The method involving S-ethylisothiosemicarbazide hydrobromide was specifically developed to reduce the formation of triaminoguanidine.[4]
Q5: What are the common purification methods for this compound salts?
The final product, typically a hydrochloride salt, is a crystalline solid.[2] Common purification techniques include washing the filtered product with cold water to remove soluble impurities and unreacted starting materials.[2][3][4] In some protocols, the product is precipitated from a concentrated aqueous solution by adding anhydrous ethanol.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
dot
Caption: Troubleshooting flowchart for low product yield.
Problem: Product is Impure (Contaminated with Side-Products)
| Possible Cause | Explanation & Recommended Solution |
| Incorrect Reaction Temperature | Deviations from the optimal temperature range can promote side reactions. For instance, in syntheses starting from nitroguanidine, precise temperature control is necessary to prevent the formation of aminoguanidine.[5] Solution: Calibrate your heating and monitoring equipment. Maintain the temperature within the narrow range specified by the chosen protocol. |
| Incorrect Stoichiometry | An excess of one reactant, particularly hydrazine, can lead to the formation of over-aminated products like triaminoguanidine. Solution: Carefully measure all reactants to match the prescribed molar ratios. If necessary, use the guanidine precursor as the limiting reagent. |
| Inefficient Purification | Failure to adequately wash the crude product can leave starting materials or byproducts in the final sample. Solution: Wash the filtered crystalline product thoroughly with cold water or the specified solvent to remove soluble impurities.[2][3] Consider recrystallization if significant impurities persist. |
Data Presentation: Comparison of Synthesis Routes
The following table summarizes and compares the most effective methods for synthesizing this compound salts.
| Synthesis Route | Key Reagents | Reported Yield | Advantages | Disadvantages/Challenges |
| Guanidine Hydrochloride Method | Guanidine HCl, Hydrazine Hydrate, Toluene | High | Simple, one-step process using cost-effective materials.[3] | Requires relatively high temperatures (up to 110°C) and long reaction times (5-10 hours).[3] |
| Methyl Thiocyanate Method | Sodium Thiocyanate, Dimethyl Sulfate, Hydrazine HCl | 90-95%[2] | Very high yield, cost-efficient, and environmentally friendly as the byproduct can be utilized.[2][4] | Two-step process requiring isolation of an intermediate.[4] |
| Nitroguanidine Method | Nitroguanidine, Hydrazine / Hydrazine Nitrate | Suitable for preparative scale[1] | Utilizes nitroguanidine, a common energetic material precursor. | Risk of side-product (aminoguanidine) formation if conditions are not precisely controlled.[5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Guanidine Hydrochloride
This protocol is adapted from patent CN104370776A.[3]
dot
Caption: Experimental workflow for synthesis from Guanidine HCl.
Methodology:
-
In a suitable reactor, dissolve guanidine hydrochloride in water (e.g., a 1:4 mass ratio).
-
Add toluene to the solution (e.g., a 1:0.4 mass ratio of water to toluene).
-
Slowly add hydrazine hydrate dropwise to the mixture. The recommended molar ratio of guanidine hydrochloride to hydrazine hydrate is approximately 1:2.0.[3]
-
Heat the reaction mixture to a temperature between 50-110°C and maintain for 5-10 hours with stirring.
-
After the reaction is complete, cool the mixture and adjust the pH to below 3 using hydrochloric acid.
-
Allow the layers to separate and collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a small amount of precipitate begins to form.
-
Slowly add the resulting concentrated solution to a stirred volume of anhydrous ethanol (e.g., a 1:4 mass ratio of concentrate to ethanol) to induce crystallization.
-
Collect the white solid product by filtration, wash it with cold (1-6°C) water, and dry to obtain this compound monohydrochloride.[3]
Protocol 2: High-Yield Synthesis from Sodium Thiocyanate
This protocol is adapted from patent CN103588682A.[4]
Step 1: Synthesis of Methyl Thiocyanate
-
Dissolve sodium thiocyanate (NaSCN) in water.
-
Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. A molar ratio of NaSCN to dimethyl sulfate of 2.1:1 is optimal.[2]
-
Stir the mixture at room temperature for 5-6 hours.
-
After the reaction, the mixture will separate into aqueous and oil layers. Collect the oil layer, which is the methyl thiocyanate intermediate.
Step 2: Synthesis of this compound Monohydrochloride
-
Prepare a solution of hydrazine hydrochloride (N₂H₅Cl) in water.
-
Heat the hydrazine hydrochloride solution to 30-40°C.
-
Add the methyl thiocyanate from Step 1 to the heated solution. The recommended molar ratio of hydrazine hydrochloride to methyl thiocyanate is between 1.9:1 and 2.1:1.[4]
-
Maintain the reaction temperature at 30-40°C and stir for 4-5 hours.
-
A white solid will precipitate. Collect the product by filtration.
-
Wash the collected solid with cold water and dry to obtain pure this compound monohydrochloride, with an expected yield of 90-95%.[2][4]
References
- 1. Reactions of Nitroguanidine with Hydrazine. Attempts to Prepare Nitroamino, Guanidine, Amino, Diamino, and Triaminoguanidine Nitrate Reaktionen von Nitroguanidin MIT Hydrazin. Versuche Zur Darstellung von Nitroaminoguanidin Amino-, Diamino- und Triaminoguanidinnitrat. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 2. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 3. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 4. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 5. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1,2-diaminoguanidine in different solvents
This technical support center provides guidance on the stability of 1,2-diaminoguanidine and its salts (e.g., hydrochloride) in various solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that while the focus is on this compound, much of the available literature refers to the closely related isomer, 1,3-diaminoguanidine. The stability data presented here is largely based on the properties of 1,3-diaminoguanidine monohydrochloride and general knowledge of guanidinium compounds due to a lack of specific data for the 1,2-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of diaminoguanidine solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in aqueous solution | The concentration may exceed the solubility limit, especially at lower temperatures. The solubility of 1,3-diaminoguanidine monohydrochloride in water is approximately 50 mg/mL.[1] | - Gently warm the solution to aid dissolution. - Prepare a more dilute solution. - Confirm the pH of the solution; extreme pH values may affect solubility. |
| Inconsistent experimental results | Degradation of the diaminoguanidine solution due to improper storage or handling. Guanidinium compounds can be susceptible to degradation under certain conditions. | - Prepare fresh solutions before each experiment. - Store stock solutions at 2-8°C for short-term storage (up to a few days). For longer-term storage, aliquoting and freezing (-20°C or below) is recommended. - Avoid repeated freeze-thaw cycles. - Protect solutions from light, especially if working with photosensitive compounds. |
| Low reactivity in a reaction | The diaminoguanidine may have degraded, or the solvent may be interfering with the reaction. 1,3-Diaminoguanidine is reportedly insoluble in methanol and ethanol.[1] | - Confirm the purity of the diaminoguanidine starting material. - Use a compatible solvent system. For reactions requiring organic solvents, consider alternative polar aprotic solvents and perform small-scale solubility tests first. - Ensure the pH of the reaction mixture is suitable for the intended reaction. |
| Formation of unexpected side products | Diaminoguanidines are reactive compounds and can participate in various side reactions, especially at elevated temperatures or in the presence of certain reagents. | - Analyze the reaction mixture by techniques like LC-MS to identify potential degradation products or side products. - Optimize reaction conditions (temperature, pH, reaction time) to minimize side product formation. - Consider the use of protecting groups if reactive functional groups on the diaminoguanidine are not the intended reaction site. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound solutions?
A1: While specific quantitative stability data for this compound is scarce, solutions of the related compound 1,3-diaminoguanidine monohydrochloride are soluble in water (approx. 50 mg/mL) and generally stable for short periods at room temperature when prepared in a neutral aqueous buffer.[1] For longer-term storage, refrigeration (2-8°C) or freezing is recommended. Stability is dependent on the solvent, pH, temperature, and exposure to light.
Q2: In which solvents is this compound soluble and stable?
A2: Based on data for 1,3-diaminoguanidine monohydrochloride, it is soluble in water.[1] It is reported to be insoluble in methanol and ethanol.[1] For other organic solvents, it is crucial to perform solubility tests before preparing stock solutions. Polar aprotic solvents may be suitable for certain applications, but stability in these solvents should be experimentally verified.
Q3: How does pH affect the stability of diaminoguanidine solutions?
A3: Guanidinium compounds are generally most stable in neutral to slightly acidic conditions. At highly alkaline pH, guanidine and its derivatives can be susceptible to hydrolysis or rearrangement. The point of zero charge for a diaminoguanidine-modified cellulose was found to be at pH 5.8, suggesting that the charge state of the molecule, which can influence stability, is pH-dependent.
Q4: Are there any known incompatibilities with other reagents?
A4: Yes, diaminoguanidines are reactive compounds. They can undergo condensation reactions with aldehydes and ketones. They can also react with isothiocyanates. Strong oxidizing and reducing agents should also be used with caution. It is always advisable to check for potential incompatibilities before mixing with other reagents.
Q5: What are the typical degradation products of diaminoguanidines?
A5: The exact degradation pathways for this compound in different solvents are not well-documented in publicly available literature. However, potential degradation pathways for guanidinium compounds, in general, could involve hydrolysis of the guanidinium group, especially under harsh acidic or basic conditions, or oxidative degradation. Forced degradation studies using techniques like LC-MS/MS would be necessary to identify and characterize specific degradation products under various stress conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound salt (e.g., hydrochloride) of high purity
- Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18 reverse-phase)
- Mobile phase components
- Volumetric flasks and pipettes
- Incubator or water bath for temperature control
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid initial degradation.
3. Stability Study Setup:
- Aliquot the stock solution into several vials to avoid repeated sampling from the same container.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C, protected from light, exposed to light).
4. Sample Analysis by HPLC:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw a sample from one of the vials for each condition.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Monitor the peak area of the parent this compound compound and look for the appearance of any new peaks that may correspond to degradation products.
5. Data Analysis:
- Plot the percentage of the remaining this compound (based on peak area) against time for each storage condition.
- From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: 1,2-Diaminoguanidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered in 1,2-diaminoguanidine chemistry. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: The most prevalent side reactions in this compound chemistry involve reactions with carbonyl compounds, particularly dicarbonyls, leading to the formation of heterocyclic systems. Key side reactions include the formation of isomeric 1,2,4-triazine mixtures, and with β-dicarbonyl compounds, the generation of pyrazole derivatives. Due to the high nucleophilicity of the hydrazine and guanidine moieties, self-condensation or reaction with trace impurities can also occur, though this is less commonly reported in detail.
Q2: I am reacting this compound with an unsymmetrical α-dicarbonyl compound and getting a mixture of products. Why is this happening and how can I control it?
A2: The reaction of this compound with unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of two constitutional isomers of the resulting 1,2,4-triazine. This occurs because the initial condensation can happen at either of the two distinct carbonyl groups. The selectivity is often influenced by the electronic and steric environment of each carbonyl. To control the regioselectivity, you can try altering the reaction conditions such as temperature, solvent, and pH. Lowering the temperature may favor the thermodynamically more stable product, while a change in solvent polarity could influence the reaction pathway.
Q3: My reaction of this compound with a β-dicarbonyl compound (e.g., acetylacetone) is giving a low yield of the desired product and a significant amount of a byproduct. What is this byproduct and how can I avoid it?
A3: A common side reaction when using β-dicarbonyl compounds like 2,4-pentanedione (acetylacetone) is the formation of pyrazole derivatives. For instance, the reaction of diaminoguanidine salts with 2,4-pentanedione can yield 3,5-dimethyl-1H-pyrazole as a significant byproduct. This occurs through a competing cyclization pathway. To minimize this, careful control of reaction conditions is crucial. Using a protic solvent like an alcohol and maintaining a controlled temperature can favor the desired reaction pathway. It is also important to ensure the purity of your starting materials.
Q4: I am observing the formation of a deeply colored impurity in my reaction mixture. What could be the cause?
A4: The formation of colored impurities can be due to several factors. Oxidation of 1,2-dihydro-1,2,4,5-tetrazine intermediates can lead to the formation of highly colored 1,2,4,5-tetrazines, which are often red or purple. The presence of trace metal impurities can also catalyze side reactions leading to colored byproducts. Ensure your reaction is performed under an inert atmosphere if sensitivity to oxidation is a concern, and use high-purity reagents and solvents.
Troubleshooting Guides
Issue 1: Formation of Isomeric Triazines
| Symptom | Possible Cause | Troubleshooting Steps |
| Complex NMR/MS spectra indicating a mixture of products with the same mass. | Reaction with an unsymmetrical 1,2-dicarbonyl compound. | 1. Optimize Reaction Temperature: Run the reaction at a lower temperature to potentially favor the formation of a single isomer. 2. Solvent Screening: Test a range of solvents with varying polarities. 3. pH Adjustment: Modify the pH of the reaction mixture, as the protonation state of the reactants can influence regioselectivity. 4. Purification: Employ high-resolution chromatography (e.g., HPLC) to separate the isomers. |
Issue 2: Unexpected Pyrazole Byproduct Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a major byproduct identified as a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole). | Reaction with a β-dicarbonyl compound under conditions favoring pyrazole formation. | 1. Solvent Choice: Use alcoholic solvents (e.g., propanol) and stir at ambient temperature to favor the formation of the desired intermediate before heating. 2. Temperature Control: Avoid high reflux temperatures for extended periods if the pyrazole formation is significant. 3. Stoichiometry: Carefully control the stoichiometry of the reactants. |
Quantitative Data Summary
Data directly quantifying side product formation in this compound chemistry is not widely published. The following table provides a general overview of yields for a common reaction where a side product is explicitly mentioned.
| Reactants | Product | Side Product | Yield of Product | Reference |
| 1,3-Diaminoguanidine monohydrochloride, 2,4-pentanedione | 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 3,5-dimethyl-1H-pyrazole | 45-50% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (Illustrative of potential pyrazole side product formation)
This protocol is adapted from a procedure using 1,3-diaminoguanidine, which is expected to have similar reactivity to this compound in this context.
-
To a stirred mixture of 1,3-diaminoguanidine monohydrochloride (5 mmol) in 1-propanol (5 ml), add 2,4-pentanedione (5 mmol).
-
Stir the mixture at ambient temperature overnight. The initially insoluble diaminoguanidine salt will dissolve to give a clear, yellow solution.
-
Heat the solution under reflux for six hours.
-
A white precipitate of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride will form.
-
Cool the mixture and collect the precipitate by filtration.
-
The filtrate will contain the side product, 3,5-dimethyl-1H-pyrazole.
Visualizations
Diagram 1: General Reaction Pathways of Aminoguanidines with Dicarbonyls
References
Technical Support Center: 1,2-Diaminoguanidine-Based Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diaminoguanidine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in reactions involving this compound can stem from several factors. A systematic approach to optimization is crucial. Key parameters to investigate include reaction temperature, solvent, catalyst, and reaction time.
Troubleshooting Steps & Optimization Parameters:
-
Temperature: The reaction temperature can significantly impact the rate and yield. Investigate a range of temperatures to find the optimum. For instance, in the synthesis of 1,2-dinitroguanidine, a related compound, the reaction temperature was optimized to 10°C for a yield of 61.76%[1].
-
Solvent: The choice of solvent is critical. The solubility and stability of this compound and other reactants can vary significantly between solvents. Consider screening a variety of solvents with different polarities.
-
Catalyst: Many reactions involving guanidine derivatives are catalyzed. If applicable, screen different catalysts and optimize the catalyst loading.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of side products.
-
Reagent Purity and Stability: Ensure the purity of your this compound starting material. Impurities can interfere with the reaction. Also, be aware of the stability of aminoguanidine compounds, as they can be unstable in aqueous solutions for extended periods[2]. It is often recommended to use freshly prepared solutions.
Below is a troubleshooting workflow to address low reaction yields:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I am observing multiple unexpected side products in my reaction mixture. What are common side reactions with this compound?
A2: The presence of multiple amino and guanidinyl groups in this compound makes it susceptible to various side reactions. Understanding these can help in minimizing their occurrence.
Common Side Reactions:
-
Formation of Triazoles: this compound can react with suitable precursors to form 1,2,4-triazole derivatives. This is a common and often desired reaction, but if other products are intended, this pathway can be a source of "impurities". The synthesis of 3-amino-1,2,4-triazoles from aminoguanidine is a well-established process[3][4][5].
-
Acylation: The amino groups of this compound can be acylated. For example, 1-amino-2-nitroguanidine can be acylated by acetic anhydride[6].
-
Condensation Reactions: Similar to other amines, this compound can undergo condensation reactions with aldehydes and ketones.
-
Decomposition: Guanidine derivatives can be unstable under certain conditions. For instance, aminoguanidine is known to be unstable in aqueous solutions over time[2].
To minimize side products, consider adjusting the reaction conditions to favor the desired reaction pathway. This may involve changing the order of reagent addition, protecting functional groups, or using milder reaction conditions.
Q3: What is the best way to purify the final product of my this compound-based reaction?
A3: The purification strategy will depend on the properties of your target compound and the impurities present. Common techniques include recrystallization, washing, and chromatography.
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. In some cases, a mixture of solvents may be required. For example, the purification of doravirine, a complex molecule, involved recrystallization from NMP-ethanol to remove impurities[7].
-
Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities. For instance, in the synthesis of 1,3-diaminoguanidine monohydrochloride, the crystalline product is washed with cold water[8][9].
-
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. The choice of stationary and mobile phases will depend on the polarity of your compounds.
The following diagram illustrates a general purification workflow:
Caption: General workflow for product purification.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Diaminoguanidine Monohydrochloride
This protocol is based on a patented method and provides a general guideline.[8]
-
Reaction Setup: Dissolve guanidine hydrochloride in water (mass ratio 1:2-6). Add toluene to the solution (mass ratio of water to toluene 1:0.2-0.5).
-
Reagent Addition: Slowly add hydrazine hydrate to the mixture (mole ratio of guanidine hydrochloride to hydrazine hydrate 1:1.9-2.5).
-
Reaction: Heat the reaction mixture to 50-110°C and stir for 5-10 hours.
-
Quenching and Extraction: After the reaction is complete, cool the mixture and adjust the pH to less than 3 with hydrochloric acid. Allow the layers to separate and collect the aqueous layer.
-
Concentration: Concentrate the aqueous layer by distillation until a small amount of precipitate forms.
-
Crystallization: Slowly add the concentrated solution to anhydrous ethanol (mass ratio of concentrate to ethanol 1:3-5) with stirring to induce crystallization.
-
Purification: Filter the white crystals and wash them with cold water (1-6°C).
-
Drying: Dry the purified product to obtain 1,3-diaminoguanidine monohydrochloride.
Quantitative Data Summary
The following table summarizes key quantitative data from related literature that can serve as a reference for optimizing your reactions.
| Parameter | Value | Context | Reference |
| Yield | 61.76% | Optimized yield for the synthesis of 1,2-dinitroguanidine. | [1] |
| Reaction Temperature | 10°C | Optimized temperature for the synthesis of 1,2-dinitroguanidine. | [1] |
| Reaction Time | 8 hours | Optimized reaction time for the synthesis of 1,2-dinitroguanidine. | [1] |
| Purity | >98% | Achievable purity for 1,3-diaminoguanidine monohydrochloride after washing. | [8] |
| Solubility | 50 mg/mL in water | Solubility of 1,3-diaminoguanidine monohydrochloride. | [10] |
References
- 1. Synthesis and Thermal Properties of 1,2-Dinitroguanidine [energetic-materials.org.cn]
- 2. 盐酸氨基胍 98 - 多种规格可供选择 [sigmaaldrich.cn]
- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 4. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 9. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 10. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Diaminoguanidine
Welcome to the technical support center for the synthesis and optimization of 1,2-diaminoguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the synthesis of this compound and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary reported methods for the synthesis of this compound are:
-
Reaction of Cyanogen Halides with Hydrazine: This method involves the reaction of cyanogen chloride or bromide with hydrazine, typically in an aqueous solution. While it can produce the desired product, it is known to generate significant by-products.
-
Reaction of 1-Amino-2-nitroguanidine (ANQ) with Hydrazine: This route involves the treatment of 1-amino-2-nitroguanidine with an excess of hydrazine hydrate. This method is considered a potentially safer alternative to the use of highly toxic cyanogen halides.
-
Reduction of 1-Amino-2-nitroguanidine (ANQ): The reduction of the nitro group of ANQ can theoretically yield this compound, though detailed experimental confirmations in the literature are scarce.
Q2: What are the main challenges in synthesizing this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yields: Competing side reactions can significantly reduce the yield of the desired this compound.
-
Formation of Impurities: The synthesis can lead to a mixture of products, including guanazine, carbamylcarbazide, and triaminoguanidine, which can be difficult to separate.
-
Handling of Hazardous Reagents: Some synthetic routes involve highly toxic and hazardous materials, such as cyanogen chloride, requiring stringent safety precautions.
-
Reaction Control: The reaction conditions, such as temperature and molar ratios of reactants, are critical for maximizing the yield and purity of the product.
Q3: How can I improve the yield of this compound hydrochloride?
A3: To improve the yield, consider the following:
-
Precise Molar Ratios: A study has shown that using a strict 2:1 molar ratio of hydrazine to cyanogen chloride is essential for maximizing the yield of this compound hydrochloride.[1]
-
Temperature Control: Maintaining a low reaction temperature, ideally between 5 and 15°C, can help to suppress the formation of by-products.[1]
-
Reaction Medium: Performing the reaction in a saturated aqueous sodium chloride solution has been shown to improve yields and the purity of the product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound Hydrochloride | Incorrect molar ratio of reactants. | Ensure a precise 2:1 molar ratio of hydrazine to cyanogen chloride.[1] |
| Reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature between 5 and 15°C.[1] | |
| Inefficient reaction medium. | Use a substantially saturated aqueous sodium chloride solution as the reaction medium.[1] | |
| Product is Contaminated with Impurities (e.g., guanazine, triaminoguanidine) | Non-optimal reaction conditions favoring by-product formation. | Adhere strictly to the optimized reaction conditions, including low temperature and correct molar ratios.[1] |
| Inadequate purification method. | Recrystallization of the crude product can help in removing impurities. The choice of solvent will depend on the specific impurities present. | |
| Difficulty in Isolating the Product | Product remains dissolved in the reaction mixture. | Ensure the reaction is performed in a saturated salt solution to decrease the solubility of the product, facilitating its precipitation.[1] |
| Inefficient filtration or washing. | After filtration, wash the crystalline product with a minimal amount of cold solvent to remove soluble impurities without significant loss of the desired product. |
Experimental Protocols
Synthesis of this compound Hydrochloride from Cyanogen Chloride and Hydrazine
This protocol is based on the method described in US Patent 2,721,217.[1]
Materials:
-
Hydrazine
-
Cyanogen Chloride
-
Sodium Chloride
-
Water
Procedure:
-
Prepare a substantially saturated aqueous solution of sodium chloride (approximately 36 g of NaCl per 100 g of water).
-
Dissolve hydrazine in the saturated sodium chloride solution. The amount of hydrazine should be 2 molar equivalents for every 1 molar equivalent of cyanogen chloride to be used.
-
Cool the hydrazine solution to a temperature between 5 and 10°C and maintain this temperature throughout the reaction.
-
Slowly add cyanogen chloride vapor (1 molar equivalent) to the stirred hydrazine solution over a period of approximately two hours.
-
After the addition is complete, continue to stir the cold reaction mixture for an additional hour.
-
The precipitated this compound hydrochloride will form as a white crystalline solid.
-
Collect the product by filtration.
Expected Yield: Approximately 70.7%[1]
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Hydrochloride Synthesis
| Parameter | Optimized Value | Reference |
| Reactants | Hydrazine, Cyanogen Chloride | [1] |
| Molar Ratio (Hydrazine:Cyanogen Chloride) | 2:1 | [1] |
| Solvent | Saturated Aqueous Sodium Chloride | [1] |
| Temperature | 5-15°C | [1] |
| Reaction Time | ~3 hours (2 hours addition, 1 hour stirring) | [1] |
| Yield | 70.7% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: 1,2-Diaminoguanidine and Its Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1,2-diaminoguanidine and its salts.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound monohydrochloride?
A1: this compound monohydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][] It is recommended to store it under an inert atmosphere to prevent degradation.[1][] Keep the compound away from heat, sparks, and open flames.[1][]
Q2: What are the known incompatibilities of this compound and its salts?
A2: this compound and its salts are incompatible with strong oxidizing agents.[1] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q3: Is this compound monohydrochloride sensitive to moisture?
A3: While not explicitly classified as hygroscopic in all safety data sheets, good laboratory practice for guanidine salts and similar compounds involves protection from moisture.[3] It is advisable to handle the compound in a controlled-humidity environment or a glove box if possible.
Q4: What is the appearance and solubility of this compound monohydrochloride?
A4: this compound monohydrochloride is typically a white to light beige or light brown crystalline solid or powder.[4] It is soluble in water at a concentration of 50 mg/mL.[4][5]
Troubleshooting Guides
Issue 1: The compound appears discolored or has clumped together.
-
Possible Cause 1: Improper Storage. Exposure to moisture and air can lead to degradation and physical changes in the compound.
-
Solution: Always store this compound monohydrochloride in a tightly sealed container in a desiccator or a dry, inert atmosphere.[1][] If clumping is observed, it may indicate moisture absorption. The quality of the compound for sensitive experiments should be verified.
-
Possible Cause 2: Exposure to Light. While not always specified, light sensitivity can be a factor for complex organic molecules.
-
Solution: Store the container in a dark place or use an amber-colored vial to protect it from light.
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Over time or due to improper storage, the compound may have degraded, leading to lower purity and affecting experimental outcomes.
-
Solution: Use a fresh batch of the compound or re-verify the purity of the existing stock using an appropriate analytical method like HPLC. It is recommended to use the compound shortly after purchase and store it correctly.
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved, leading to inaccurate concentrations in your experiments.
-
Solution: Ensure the compound is completely dissolved in the solvent as per its solubility profile (50 mg/mL in water).[4][5] Gentle warming or vortexing can aid dissolution, but be mindful of the compound's thermal stability.
Data Presentation
| Property | Value | References |
| Chemical Name | This compound monohydrochloride | [1][] |
| CAS Number | 36062-19-8 | [1][] |
| Appearance | White to light beige or light brown crystalline powder/solid | [4][5] |
| Solubility in Water | 50 mg/mL | [4][5] |
| Melting Point | Decomposes at 180-182 °C | [4][6] |
| Storage Temperature | Room Temperature (in a cool, dry place) | [5] |
Experimental Protocols
Protocol for Reconstitution of this compound Monohydrochloride
-
Preparation: Work in a clean, dry area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed bag).
-
Weighing: Accurately weigh the desired amount of this compound monohydrochloride powder using a calibrated analytical balance. Transfer the powder to a sterile, amber-colored vial.
-
Solvent Addition: Add the appropriate volume of solvent (e.g., sterile, deionized water) to achieve the desired concentration (not exceeding 50 mg/mL).
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. A clear to very slightly hazy, colorless to faintly yellow solution should be obtained.[5]
-
Storage of Solution: If not for immediate use, store the solution at 2-8°C. The stability of the solution should be determined for your specific experimental conditions.
Visualizations
Caption: Workflow for the safe handling of this compound and its salts.
Caption: Troubleshooting guide for degradation and inconsistent results.
References
Technical Support Center: 1,3-Diaminoguanidine Monohydrochloride
A Note on Isomers: While the query specified 1,2-diaminoguanidine, the predominantly synthesized, commercially available, and studied isomer is 1,3-diaminoguanidine monohydrochloride. This guide will focus on the identification and removal of impurities from this widely used compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 1,3-diaminoguanidine monohydrochloride.
Q1: My recrystallized 1,3-diaminoguanidine monohydrochloride has a low yield. What are the common causes and solutions?
A1: Low recovery is a frequent issue in recrystallization. The primary causes include using an excessive amount of solvent, premature crystallization, and inefficient filtration.
-
Problem: Using too much solvent for dissolution.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated, allowing for maximum crystal formation upon cooling.
-
-
Problem: The product crystallizes in the funnel during hot filtration.
-
Problem: Inefficient collection of crystals.
-
Solution: Ensure a good seal on the Buchner funnel for vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[3]
-
Q2: The purified product is an oil or fails to crystallize from the solution. How can I resolve this?
A2: Oiling out or failure to crystallize often occurs when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[1]
-
Problem: A supersaturated solution that does not form crystals.
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates a rough surface that can initiate crystal growth.[3]
-
Solution 2 (Seeding): Add a "seed" crystal of pure 1,3-diaminoguanidine monohydrochloride to the cooled solution to provide a template for crystallization.
-
-
Problem: The product separates as an oil.
-
Solution: Re-heat the solution until the oil dissolves completely. Allow the solution to cool more slowly. If oiling persists, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
Q3: My final product is discolored. What steps can I take to remove colored impurities?
A3: Discoloration is typically due to the presence of high-molecular-weight, colored byproducts from the synthesis.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution and boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[1] Be aware that using too much activated carbon can lead to a loss of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthesized 1,3-diaminoguanidine monohydrochloride?
A1: Impurities are generally related to the synthetic route used. Common methods involve the reaction of either guanidine hydrochloride or a thiocyanate derivative with hydrazine.[4][5]
-
Unreacted Starting Materials:
-
Guanidine hydrochloride
-
Hydrazine or hydrazine hydrochloride
-
Sodium thiocyanate
-
-
Byproducts:
-
Degradation Products: Guanidine-containing compounds can be susceptible to hydrolysis under harsh pH and temperature conditions. The exact degradation pathways for 1,3-diaminoguanidine are not extensively documented in readily available literature, but forced degradation studies under acidic, basic, and oxidative conditions would be necessary to fully characterize them.[6]
Q2: Which analytical techniques are best for assessing the purity of 1,3-diaminoguanidine monohydrochloride?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity and detecting related substances. A reverse-phase C18 column with a buffered mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities if they are present in sufficient quantities and have distinct signals. The solvent of choice is often DMSO-d₆.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.
Q3: What is the recommended solvent system for the recrystallization of 1,3-diaminoguanidine monohydrochloride?
A3: Given that 1,3-diaminoguanidine monohydrochloride is a polar, salt-like compound, polar protic solvents are most effective.
-
Ethanol-water mixtures: This is a commonly cited and effective solvent system. The compound is dissolved in a minimal amount of hot water, and ethanol is added to decrease the solubility and induce crystallization upon cooling.
-
Anhydrous ethanol: Some protocols call for dissolving the concentrated aqueous reaction mixture into anhydrous ethanol to precipitate the product.[7]
-
Water: Can be used as a single solvent, especially for washing, but solubility in cold water should be considered to minimize yield loss.
Data Presentation
Table 1: Quantitative Data for 1,3-Diaminoguanidine Monohydrochloride Purification
| Parameter | Guanidine Hydrochloride Route | Sodium Thiocyanate Route | Typical Purity (Post-Recrystallization) |
| Reported Yield | 85–90%[4] | 90–95%[4] | N/A |
| HPLC Purity | Up to 99.5%[7] | >98% | 98.0+% |
| Recrystallization Solvent | Anhydrous Ethanol[7] or Ethanol-Water | Cold Water Wash | Ethanol-Water |
| Drying Temperature | Not specified, typically ambient or low heat under vacuum | Not specified, typically ambient or low heat under vacuum | 40-50°C under vacuum |
Experimental Protocols
Protocol 1: Recrystallization of 1,3-Diaminoguanidine Monohydrochloride
-
Dissolution: In a suitable flask, add the crude 1,3-diaminoguanidine monohydrochloride. Heat a beaker of deionized water to boiling. Add the minimum amount of boiling water to the flask to completely dissolve the crude solid with stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Gently boil the mixture for 5-10 minutes.
-
Hot Gravity Filtration: Pre-heat a gravity filtration setup (funnel and Erlenmeyer flask). Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Large crystals should form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold anhydrous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to a constant weight.
Protocol 2: Representative HPLC Method for Purity Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the purification and analysis of 1,3-diaminoguanidine monohydrochloride.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Recrystallization [wiredchemist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Journal articles: 'Drug forced degradation' – Grafiati [grafiati.com]
- 6. 1,3-Diphenylguanidine | CAS 102-06-7 | LGC Standards [lgcstandards.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scale-Up of 1,2-Diaminoguanidine Synthesis
Welcome to the technical support center for the synthesis of 1,2-diaminoguanidine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for preparing this compound (or its salts) involve two main strategies:
-
Reaction of Cyanogen Halides with Hydrazine: This method utilizes the reaction of cyanogen chloride or bromide with hydrazine. While effective, the high toxicity of cyanogen halides is a significant drawback, especially for industrial-scale production.[1]
-
Reduction of Nitroaminoguanidine: Nitroaminoguanidine is reduced using agents like zinc dust in an acidic solution (e.g., acetic acid) to yield aminoguanidine.[2] This route avoids highly toxic starting materials but requires careful control of the reduction conditions.
Q2: What are the major challenges when scaling up the synthesis of this compound?
A2: Scaling up from the lab bench to pilot plant or industrial production introduces several key challenges:
-
Exothermic Reactions: Many syntheses of energetic materials, including guanidine derivatives, are highly exothermic.[3] Poor heat management at a larger scale can lead to runaway reactions, decreased yield, and the formation of impurities.[3]
-
Handling of Hazardous Materials: Reagents like cyanogen halides are extremely toxic and pose significant handling risks, which are amplified at a larger scale.[1][4]
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to different impurity profiles and complicating purification. The formation of triaminoguanidine is a common side reaction if molar ratios are not strictly controlled.[1]
-
Waste Management: The production of byproducts, such as toxic gases or large volumes of solvent, requires robust waste management and disposal strategies that are feasible at an industrial scale.[4][5]
-
Solid Handling and Isolation: The physical properties of the product, such as crystal form and particle size, can vary with scale, affecting filtration, drying, and overall handling.
Q3: What are the key safety considerations for this synthesis?
A3: Safety is paramount. Key considerations include:
-
Toxicity of Reagents: Use of highly toxic materials like cyanogen halides requires specialized handling equipment and containment procedures.[1]
-
Thermal Hazards: Due to the exothermic nature of the reactions, robust temperature control and emergency cooling systems are essential to prevent thermal runaway.[3] Continuous flow reactors are often considered a safer alternative to large batch reactors for managing exotherms.[3][6]
-
Byproduct Management: Toxic byproducts must be neutralized or captured. For instance, ammonia produced in some syntheses can be absorbed in acid solutions to form ammonium salts, which can be repurposed.[4]
-
Explosive Potential: As a precursor for some energetic materials, this compound and its intermediates should be handled with an awareness of their potential instability under certain conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments.
-
Possible Cause 1: Inefficient Heat Transfer.
-
Explanation: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and decomposition of the desired product.[3]
-
Suggested Solution:
-
Ensure the reactor has adequate cooling capacity.
-
Control the rate of addition for key reagents to manage the rate of heat generation.
-
Consider using a more dilute solution or a solvent with a higher heat capacity to help absorb the energy released.
-
For industrial-scale production, evaluating continuous flow reactors can provide superior temperature control and safety.[3][6]
-
-
-
Possible Cause 2: Poor Mixing.
-
Explanation: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, which can favor the formation of byproducts like triaminoguanidine.
-
Suggested Solution:
-
Optimize the stirrer speed and design (e.g., impeller type) for the specific reactor geometry and reaction viscosity.
-
Ensure reactants are introduced at a point of high turbulence to promote rapid dispersion.
-
-
Problem 2: I am observing a new, significant impurity in my scaled-up batch that was not present in my lab-scale synthesis.
-
Possible Cause 1: Increased Reaction Time or Temperature.
-
Explanation: Longer reaction or workup times at scale can allow for the formation of impurities that are kinetically slow to form. Similarly, poor temperature control can activate alternative reaction pathways.
-
Suggested Solution:
-
Re-optimize the reaction time and temperature for the larger scale.
-
Analyze samples at intermediate time points to understand when the impurity begins to form.
-
Ensure that the grade of raw materials used at scale is the same as that used in the lab, as different impurity profiles in starting materials can lead to new byproducts.
-
-
-
Possible Cause 2: Change in Stoichiometry.
-
Explanation: An excess of one reagent, often hydrazine, can lead to the formation of over-aminated products such as triaminoguanidine.[1]
-
Suggested Solution:
-
Carefully control the molar ratios of the reactants.
-
If possible, use the more expensive or sensitive reagent as the limiting reagent to ensure its complete consumption.
-
-
Problem 3: The product is difficult to filter and isolate at scale.
-
Possible Cause: Unfavorable Crystal Morphology.
-
Explanation: The conditions of crystallization (cooling rate, solvent, agitation) can significantly impact the crystal size and shape. Rapid crystallization, often seen in unoptimized large-scale processes, can lead to fine powders or amorphous material that is difficult to filter.
-
Suggested Solution:
-
Develop a controlled crystallization protocol. This may involve slow cooling, seeding with previously isolated crystals, or using an anti-solvent addition method.
-
Experiment with different solvents or solvent mixtures for crystallization to find one that produces larger, more easily filterable crystals.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.
Caption: Troubleshooting decision tree for scale-up issues.
Experimental Protocols & Data
Disclaimer: The following protocols are generalized from literature and should be adapted and optimized for specific laboratory and scale conditions. All work should be performed with appropriate safety precautions.
Protocol 1: Synthesis of 1,3-Diaminoguanidine Monohydrochloride from Guanidine Hydrochloride
This method is adapted from patent literature describing the synthesis of the 1,3-isomer, but the principles of reaction control are relevant.
-
Charging the Reactor: In a suitable reactor equipped with a stirrer, condenser, and temperature probe, dissolve guanidine hydrochloride in water (e.g., a 1:2 mass ratio).
-
Solvent Addition: Add toluene to the aqueous solution (e.g., a 1:0.5 water-to-toluene mass ratio).
-
Reactant Addition: Slowly add hydrazine hydrate dropwise while maintaining the reaction temperature between 60-70 °C. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be carefully controlled (e.g., 1:1.9 to 1:2.5).[4]
-
Reaction: Maintain the temperature and stir for 8-10 hours.
-
Quenching & Separation: After the reaction is complete, cool the mixture and adjust the pH to <3 with hydrochloric acid. Allow the layers to separate and collect the aqueous layer.
-
Isolation: Concentrate the aqueous layer by distillation until a small amount of precipitate forms.
-
Crystallization: Slowly add the concentrated solution to a stirred vessel containing anhydrous ethanol (e.g., 1:4 mass ratio of concentrate to ethanol) to induce crystallization.
-
Finishing: Filter the white solid, wash with cold water, and dry under vacuum to obtain the final product.
Data Summary: Comparison of Synthetic Methods for Diaminoguanidine Salts
| Parameter | Method 1: Guanidine HCl + Hydrazine[7] | Method 2: Sodium Thiocyanate Route[7] |
| Isomer | 1,3-Diaminoguanidine | 1,3-Diaminoguanidine |
| Primary Reactants | Guanidine hydrochloride, hydrazine hydrate | Sodium thiocyanate, dimethyl sulfate, hydrazine HCl |
| Reaction Temp. | 100–110 °C (Reflux) | Step 1: 25 °C; Step 2: 30–40 °C |
| Reaction Time | 8–10 hours | 9–11 hours (total) |
| Key Byproducts | Ammonia | Methyl mercaptan |
| Reported Yield | 85–90% | 90–95% |
| Scale-Up Pro | Single-step main reaction. | Low energy consumption; valuable byproduct (CH₃SNa). |
| Scale-Up Con | Higher energy input; handling of toluene. | Two-step process; handling of toxic methyl mercaptan. |
Note: The data above is for the synthesis of 1,3-diaminoguanidine monohydrochloride as detailed in the cited literature. The challenges and process controls are often analogous for the 1,2-isomer.
General Synthesis Workflow
The diagram below outlines a typical workflow for the synthesis, isolation, and purification of diaminoguanidine salts.
Caption: General experimental workflow for synthesis and purification.
References
- 1. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. vapourtec.com [vapourtec.com]
- 4. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
preventing degradation of 1,2-diaminoguanidine during reactions
Welcome to the technical support center for 1,2-diaminoguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My reaction mixture containing this compound turned cloudy and a precipitate formed, even though all my starting materials are soluble. What could be the cause?
A1: This is likely due to the degradation of this compound, especially if your reaction is performed under basic (alkaline) conditions. Guanidine and its derivatives are known to be unstable in basic solutions, leading to hydrolysis and the formation of insoluble byproducts. Aminoguanidine, a related compound, is known to be readily susceptible to alkaline hydrolysis.
Recommended Actions:
-
pH Control: Ensure the pH of your reaction medium is neutral or slightly acidic. Use a suitable buffer system to maintain the desired pH throughout the reaction.
-
Temperature Control: Avoid high temperatures, as they can accelerate the degradation process.
-
Inert Atmosphere: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
Q2: I observe gas evolution from my reaction mixture when this compound is present. Is this normal?
A2: Unexplained gas evolution can be a sign of decomposition. Thermal decomposition of guanidine derivatives can lead to the release of gaseous products. More critically, reacting this compound hydrochloride with sodium nitrite in ethanol can lead to the formation of explosive intermediates and should be avoided.
Recommended Actions:
-
Reagent Compatibility Check: Carefully review all reagents in your reaction for known incompatibilities with guanidines. Avoid strong oxidizing agents unless they are a controlled part of your reaction sequence.
-
Temperature Monitoring: Maintain strict temperature control and avoid localized heating.
Q3: My reaction yield is consistently lower than expected when using this compound. How can I improve it?
A3: Low yields can be a direct consequence of the degradation of your starting material. The stability of this compound is highly dependent on the reaction conditions.
Recommended Actions:
-
Optimize pH: If your reaction conditions are basic, consider lowering the pH to the neutral or slightly acidic range. The stability of similar guanidine compounds is significantly higher in acidic to neutral conditions compared to alkaline conditions.
-
Protecting Groups: For multi-step syntheses, consider protecting the amino groups of this compound to prevent unwanted side reactions and degradation. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines.
-
Solvent Choice: While this compound hydrochloride is soluble in water, its stability in certain organic solvents should be considered. Avoid small alcohols like methanol if other components of your reaction are susceptible to alcoholysis catalyzed by the basicity of the guanidine.
Q4: How should I store this compound and its solutions to ensure stability?
A4: Proper storage is crucial to prevent degradation over time.
Recommended Storage Conditions:
-
Solid Form: Store this compound hydrochloride in a tightly sealed container in a dry, cool, and well-ventilated place. Protect it from moisture.
-
Solutions: Prepare aqueous solutions fresh whenever possible. If storage is necessary, use a buffered solution in the neutral to slightly acidic pH range and store at low temperatures (2-8 °C). Avoid storing solutions in basic buffers.
Data on Stability of Guanidine Derivatives
| Condition | Effect on Stability | Remarks |
| pH | Unstable in basic (alkaline) conditions. More stable in neutral to acidic conditions. | Hydrolysis is the primary degradation pathway in basic media. |
| Temperature | High temperatures accelerate decomposition. | Thermal decomposition can lead to the release of gaseous byproducts. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Can lead to rapid and potentially hazardous reactions. |
| Reducing Agents | Generally stable in the presence of common reducing agents. | Specific incompatibilities should always be checked. |
| Solvents | Generally soluble and stable in water (as hydrochloride salt). | Caution is advised with small alcohols due to potential for catalyzed reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound with pH Control
-
Solvent and Buffer Preparation: Choose a solvent system in which all reactants are soluble. If the reaction is sensitive to pH, prepare a suitable buffer (e.g., phosphate or acetate buffer) to maintain a pH between 5 and 7.
-
Reactant Preparation: Dissolve the other reactants in the buffered solvent system in the reaction vessel.
-
Addition of this compound: Dissolve the required amount of this compound hydrochloride in a small amount of the buffered solvent. Add this solution dropwise to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Work-up: Once the reaction is complete, proceed with the work-up, keeping in mind that prolonged exposure to basic conditions during extraction should be minimized.
Protocol 2: Screening for Optimal pH for a Reaction Involving this compound
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different buffer system covering a pH range from 4 to 8 (e.g., acetate buffers for pH 4-5.5, phosphate buffers for pH 6-7.5, and borate buffers for pH > 7.5, though basic pH should be approached with caution).
-
Execution: Run all reactions under identical conditions of temperature, concentration, and reaction time.
-
Analysis: At set time points, quench a small aliquot from each reaction and analyze the product formation and the remaining this compound concentration by a validated analytical method (e.g., HPLC).
-
Evaluation: Plot the product yield and/or the extent of this compound degradation against the pH to determine the optimal pH range for your reaction.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for reactions using this compound.
Caption: Key factors for ensuring this compound stability.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 1,2-Diaminoguanidine and Related Compounds
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most common techniques for the analysis of guanidino compounds.
| Method | Principle | Detection | Derivatization | Advantages | Disadvantages | Potential Applicability to 1,2-Diaminoguanidine |
| HPLC-UV | Reversed-phase or ion-exchange chromatography | UV-Vis | Often required | Readily available instrumentation, robust. | Lower sensitivity and specificity compared to MS. Derivatization adds complexity. | High: The amino groups in this compound are suitable for derivatization to introduce a chromophore. |
| LC-MS/MS | Reversed-phase or HILIC chromatography coupled to tandem mass spectrometry | Mass Spectrometry | Not always necessary | High sensitivity and specificity, structural information. | Higher cost and complexity of instrumentation and method development. | High: Provides excellent selectivity to distinguish from related impurities and matrix components. |
| Gas Chromatography (GC) | Separation of volatile compounds | Flame Ionization (FID) or MS | Required | High resolution for volatile and thermally stable derivatives. | Not suitable for non-volatile compounds; derivatization is essential and can be complex. | Moderate: Would require derivatization to a volatile and stable form, which may be challenging. |
| Ion Chromatography (IC) | Ion-exchange chromatography | Suppressed Conductivity | Not required | Direct analysis of ionic species. | Can be affected by high salt content in the sample matrix. | High: As a basic compound, it can be analyzed in its protonated form. |
Experimental Protocols
Below are generalized experimental protocols for HPLC-UV and LC-MS/MS methods that can serve as a starting point for developing a validated assay for this compound.
1. HPLC-UV Method with Pre-Column Derivatization (Adapted from methods for Guanidine)
This method involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the analyte of interest, allowing for its detection by a UV detector.
a) Derivatization with Acetylacetone:
-
Reagents:
-
This compound standard
-
Acetylacetone
-
Sodium Hydroxide solution (e.g., 1 M)
-
Methanol
-
HPLC-grade water
-
Mobile phase components (e.g., acetonitrile, buffer)
-
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or a mild buffer).
-
In a vial, mix the this compound standard or sample with an excess of acetylacetone and sodium hydroxide solution.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration to allow the derivatization reaction to complete. The reaction of guanidino groups with acetylacetone forms a pyrimidine derivative which has UV absorbance[1][2].
-
Cool the reaction mixture and dilute with the mobile phase before injection into the HPLC system.
-
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 6-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized product (to be determined experimentally, typically in the range of 300-330 nm for pyrimidine derivatives).
-
Injection Volume: 10-20 µL.
2. LC-MS/MS Method
This technique offers high sensitivity and specificity and may not require derivatization.
a) Sample Preparation:
-
Reagents:
-
This compound standard
-
HPLC-grade water
-
Methanol or Acetonitrile
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
-
Procedure:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For sample analysis, a simple dilution or a solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
b) LC-MS/MS Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar compounds like guanidines, or a C18 column with an ion-pairing agent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used, starting with a high percentage of organic phase for HILIC.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound. These transitions would need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to regulatory guidelines.
Caption: General workflow for analytical method validation.
Comparison of Potential Analytical Approaches
The choice between different analytical techniques for guanidine-like compounds involves trade-offs between sensitivity, complexity, and cost.
Caption: Potential analytical pathways for this compound.
References
A Comparative Analysis of 1,2-Diaminoguanidine and Aminoguanidine for Researchers
This guide provides a detailed comparative study of 1,2-diaminoguanidine and aminoguanidine, two structurally related compounds with significant applications in biomedical research. We present a side-by-side analysis of their physicochemical properties, biological activities, and toxicity profiles, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances and respective advantages of these molecules.
Physicochemical Properties
This compound and aminoguanidine, while sharing a core guanidine structure, exhibit distinct physicochemical properties stemming from the presence of an additional amino group in this compound. These differences influence their solubility, basicity, and interaction with biological targets. A summary of their key properties is presented below.
| Property | This compound | Aminoguanidine |
| IUPAC Name | This compound | 2-aminoguanidine |
| Synonyms | Diaminoguanidine (DAG), N,N'-Diaminoguanidine | Pimagedine, Guanyl hydrazine |
| Molecular Formula | CH₇N₅ | CH₆N₄ |
| Molecular Weight | 89.10 g/mol [1] | 74.085 g/mol [2] |
| Appearance | Typically available as a hydrochloride salt (white to beige solid/powder)[3] | White to yellowish-white crystalline powder[4] |
| Solubility | Soluble in water[5] | Soluble in water and ethanol[2][4] |
| Melting Point | 180-182 °C (as hydrochloride salt, decomposes)[5] | 168 °C[4] |
| LogP | -1.3 (Predicted)[1] | -1.475[2] |
Biological Activities and Mechanisms of Action
Both compounds are recognized primarily for their ability to inhibit key enzymatic pathways and non-enzymatic glycation reactions implicated in various pathological conditions, particularly diabetic complications.
Inhibition of Advanced Glycation End-products (AGEs)
The formation of Advanced Glycation End-products (AGEs) is a non-enzymatic reaction between reducing sugars and proteins or lipids. This process, accelerated in hyperglycemic conditions, contributes to diabetic complications. Both aminoguanidine and this compound are potent inhibitors of AGE formation. They act by trapping reactive dicarbonyl species like methylglyoxal, preventing them from cross-linking with proteins.[2][6]
Experimental data suggests that this compound is a more potent inhibitor of AGE formation than aminoguanidine.[7] This enhanced activity is likely due to the presence of additional nucleophilic sites available for trapping carbonyl intermediates.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric Oxide (NO) is a critical signaling molecule synthesized by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS is associated with inflammatory conditions and septic shock.
Aminoguanidine is a well-characterized selective inhibitor of the iNOS isoform.[1][8][9] It is reported to be over 50-fold more effective at inhibiting iNOS compared to eNOS or nNOS.[9][10] this compound is also a metabolism-based inactivator of NOS isoforms, including nNOS, where it causes alteration of the heme prosthetic group, leading to enzyme inactivation.[11][12]
Inhibition of Diamine Oxidase (DAO)
Diamine oxidase (DAO) is an enzyme responsible for the degradation of histamine and other biogenic amines.[13] Inhibition of DAO can modulate inflammatory and allergic responses. Aminoguanidine was first identified as a potent inhibitor of DAO.[14] This activity contributes to its complex pharmacological profile. The inhibitory effect of this compound on DAO is less characterized in the available literature.
Summary of Biological Activities
| Biological Target/Activity | This compound | Aminoguanidine |
| AGE Formation Inhibition | Potent inhibitor; reported to be more potent than aminoguanidine.[7] | Potent inhibitor; acts by trapping reactive carbonyls.[2] |
| Nitric Oxide Synthase (NOS) Inhibition | Metabolism-based inactivator of NOS isoforms (e.g., nNOS).[11][12] | Selective inhibitor of iNOS (IC₅₀ = 2.1 µM for mouse iNOS).[4] |
| Diamine Oxidase (DAO) Inhibition | Not well-characterized. | Potent inhibitor. |
| Antidiabetic Activity | Analogues show potent antidiabetic activity in animal models.[7] | Investigated for treatment of diabetic nephropathy.[2] |
| Antimicrobial Activity | Derivatives show activity against Gram-positive and Gram-negative bacteria. | Derivatives show broad-spectrum antibacterial activity. |
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: AGE formation pathway and points of inhibition.
Caption: Nitric Oxide Synthase pathway and inhibition.
Caption: Experimental workflow for AGE inhibition assay.
Toxicity Profile
The toxicity of a compound is a critical factor in its potential therapeutic application. Aminoguanidine has undergone more extensive toxicological evaluation than this compound.
| Parameter | This compound (as Hydrochloride) | Aminoguanidine (as Hydrochloride) |
| Acute Oral Toxicity | Data not available. | LD₅₀ (Rat, Oral): 6000 mg/kg (for hydrogencarbonate salt)[15] |
| Acute Dermal Toxicity | Data not available. | LD₅₀ (Rat, Dermal): > 5000 mg/kg (for hydrogencarbonate salt)[15] |
| Skin Irritation | Causes skin irritation.[3] | Causes skin irritation.[16] |
| Eye Irritation | Causes serious eye irritation.[3] | Causes serious eye irritation.[16] |
| Other Hazards | May cause respiratory irritation.[3] | May cause an allergic skin reaction. May damage fertility or the unborn child.[15][16] |
Note: LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[17][18][19] A higher LD₅₀ value indicates lower acute toxicity.
Experimental Protocols
Detailed and reproducible protocols are essential for comparative studies. Below are methodologies for the key biological assays discussed.
Inhibition of Advanced Glycation End-product (AGE) Formation Assay
This in vitro protocol assesses the ability of a test compound to inhibit the formation of fluorescent AGEs.
Principle: Bovine Serum Albumin (BSA) is incubated with a reducing sugar (glucose or methylglyoxal) to induce the formation of AGEs. The intrinsic fluorescence of certain AGEs allows for their quantification. The reduction in fluorescence in the presence of an inhibitor, compared to a control, indicates anti-glycation activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Methylglyoxal (MGO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN₃)
-
Test compounds (this compound, Aminoguanidine)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS containing 0.02% sodium azide to prevent microbial growth.[2][20]
-
Prepare a stock solution of glucose (e.g., 500 mM) or MGO (e.g., 60 mM) in PBS.[2][21]
-
Prepare various concentrations of the test compounds (e.g., this compound, aminoguanidine) in PBS. Aminoguanidine is often used as a positive control.[2][21]
-
In a 96-well plate, combine the BSA solution, glucose/MGO solution, and the test compound solution in triplicate. A control group should be prepared without any inhibitor. A blank group should contain BSA without the sugar.
-
Seal the plate and incubate it in the dark at 37°C for a specified period (e.g., 7 to 28 days).[2][20]
-
After incubation, measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[2][21]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100%[21]
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against inhibitor concentration.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol provides a general method for measuring NOS activity by quantifying nitrite, a stable breakdown product of NO.
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The unstable NO is rapidly converted to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total nitrite concentration can be measured using the Griess reagent, which forms a colored azo compound that can be quantified spectrophotometrically.
Materials:
-
Cell lysates or purified NOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Test compounds (this compound, Aminoguanidine)
-
96-well microplate
-
Microplate reader (540-570 nm)
Procedure:
-
Prepare the reaction buffer containing necessary cofactors for NOS activity.
-
In a 96-well plate, add the enzyme source (cell lysate or purified NOS), the reaction buffer, and various concentrations of the test inhibitor.
-
Initiate the reaction by adding L-arginine and NADPH to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Add the Griess Reagent to each well. This will react with the nitrite produced to form a magenta-colored product.[22]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.[22]
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Diamine Oxidase (DAO) Inhibition Assay
This protocol outlines a general approach for assessing DAO inhibition. Commercial kits are also widely available for this purpose.[23]
Principle: DAO catalyzes the oxidative deamination of its substrates (e.g., putrescine, histamine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). Inhibition of the enzyme can be measured by quantifying the reduction in the formation of one of these products. A common method involves a coupled reaction where the H₂O₂ produced reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to yield a colored product.
Materials:
-
DAO enzyme source (e.g., purified porcine kidney DAO)
-
Putrescine or histamine (substrate)
-
Horseradish Peroxidase (HRP)
-
A chromogenic HRP substrate (e.g., Amplex Red)
-
Phosphate buffer
-
Test compounds (this compound, Aminoguanidine)
-
96-well microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
In a 96-well plate, add the DAO enzyme, HRP, the chromogenic substrate, and various concentrations of the test inhibitor in a suitable buffer.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DAO substrate (e.g., putrescine).
-
Incubate the plate at 37°C, protected from light.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is proportional to the DAO activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Determine the IC₅₀ value for each compound.
Conclusion
Both this compound and aminoguanidine are valuable tools for investigating pathologies related to glycation and nitric oxide signaling.
-
Aminoguanidine is a well-established, selective inhibitor of iNOS and a potent inhibitor of both DAO and AGE formation. Its pharmacological and toxicological profiles are extensively documented, making it a standard reference compound in these areas.
-
This compound appears to be a more potent inhibitor of AGE formation and also functions as a metabolism-based inactivator of NOS. While its toxicological data is less comprehensive, its derivatives have shown promise in antidiabetic and antimicrobial applications.[7][12]
The choice between these two compounds will depend on the specific research question. For studies requiring selective iNOS inhibition, aminoguanidine is the more characterized option. For applications demanding maximum potency in AGE inhibition, this compound and its analogues may offer a significant advantage. Further research is warranted to fully elucidate the comparative pharmacology and safety of this compound.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.7. In Vitro Anti-Glycation Assay [bio-protocol.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of aminoguanidine, diaminoguanidine, and NG-amino-L-arginine by neuronal NO-synthase and covalent alteration of the heme prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 18. whs.rocklinusd.org [whs.rocklinusd.org]
- 19. Median lethal dose - Wikipedia [en.wikipedia.org]
- 20. frontiersin.org [frontiersin.org]
- 21. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Diamine Oxidase(DAO) Activity Assay Kit [myskinrecipes.com]
A Comparative Guide to 1,2-Diaminoguanidine and Other Hydrazine Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic organic chemistry, hydrazine derivatives serve as indispensable building blocks for the construction of a wide array of heterocyclic compounds. Their utility stems from the nucleophilic nature of the nitrogen atoms, enabling participation in various cyclization and condensation reactions. Among these, 1,2-diaminoguanidine stands out as a versatile reagent, though its comparative performance against other common hydrazine derivatives like aminoguanidine, phenylhydrazine, and semicarbazide is a subject of practical interest for chemists engaged in the synthesis of novel molecular entities. This guide provides an objective comparison of these hydrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Reactivity and Applications in Heterocyclic Synthesis
The primary application of these hydrazine derivatives lies in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The choice of a particular hydrazine derivative can significantly influence the reaction pathway, yield, and the nature of the final product.
This compound possesses three nucleophilic nitrogen centers, offering the potential for the formation of diverse heterocyclic systems. Its reaction with α,β-unsaturated compounds and dicarbonyls can lead to the formation of pyrazoles, triazoles, and other fused heterocyclic systems.
Aminoguanidine is widely used in the synthesis of 1,2,4-triazoles and pyrazoles. Its reaction with dicarbonyl compounds is a classic method for the preparation of 3-amino-1,2,4-triazines.
Phenylhydrazine is a key reagent in the well-known Fischer indole synthesis, a robust method for preparing indole rings. It is also extensively used in the synthesis of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds.
Semicarbazide , and its sulfur analog thiosemicarbazide, are commonly employed for the synthesis of semicarbazones and thiosemicarbazones from carbonyl compounds. These derivatives can be further cyclized to form various heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Comparative Performance in Synthesis
To provide a clear comparison, the following tables summarize the performance of these hydrazine derivatives in the synthesis of common heterocyclic scaffolds. The data is compiled from various literature sources and aims to present a side-by-side view of their efficacy under comparable conditions where available.
Table 1: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - |
| Aminoguanidine HCl | Acetylacetone | Iodine | Not specified | Reflux | Not specified | |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | Not specified | Not specified | 95 | [1] |
| Phenylhydrazine | 1,3-Dicarbonyls | 1-Ethyl-3-methylimidazolium Chloride | 20 min | Room Temp | Good to Moderate | [1] |
| Semicarbazide | Acetylacetone | Water | 2 hours | Room Temp | 56 (as 3,5-dimethylpyrazole-1-carboxamide) | [2] |
Note: Direct comparative studies under identical conditions are limited in the literature, and the provided data is for illustrative purposes.
Table 2: Synthesis of Semicarbazones/Guanylhydrazones from Carbonyl Compounds
| Hydrazine Derivative | Carbonyl Compound | Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - |
| Aminoguanidine HCl | Benzophenone | Iodine, Sodium Acetate, Ethanol/Water | 1.5 h | Reflux | 98 | |
| Aminoguanidine HCl | Benzaldehyde | Iodine, Sodium Acetate, Ethanol/Water | 1 h | Reflux | 96 | |
| Semicarbazide HCl | Benzaldehyde | Basic Alumina (solvent-free) | 10 min | Room Temp | 95 | [2] |
| Semicarbazide HCl | Acetophenone | Basic Alumina (solvent-free) | 15 min | 80 °C | 92 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for key reactions involving these hydrazine derivatives.
Protocol 1: Synthesis of 3,5-Disubstituted Pyrazoles using Phenylhydrazine
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
1-Ethyl-3-methylimidazolium Chloride (ionic liquid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-ethyl-3-methylimidazolium chloride (5 mL).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., DMF-Ethanol) to obtain the pure pyrazole derivative.[1]
Protocol 2: Synthesis of Semicarbazones using Semicarbazide Hydrochloride
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 eq)
-
Semicarbazide hydrochloride (1.0 eq)
-
Basic alumina
Procedure:
-
Grind a mixture of the carbonyl compound (1 mmol) and semicarbazide hydrochloride (1 mmol) with basic alumina in a mortar and pestle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solid mixture with water to remove inorganic salts.
-
Dry the solid to obtain the semicarbazone product. For aldehydes, the reaction is typically complete within 10-20 minutes at room temperature, while ketones may require heating to 80 °C for 15-30 minutes.[2]
Protocol 3: Synthesis of Guanylhydrazone using Aminoguanidine Hydrochloride
Materials:
-
Carbonyl compound (e.g., benzophenone) (0.01 mol)
-
Aminoguanidine hydrochloride (0.02 mol)
-
Sodium acetate (2 g)
-
Iodine (0.5 g)
-
Ethanol (15 mL)
-
Water (25 mL)
Procedure:
-
Dissolve the carbonyl compound in ethanol.
-
Prepare a solution of aminoguanidine hydrochloride and sodium acetate in water.
-
Add the aminoguanidine solution to the carbonyl solution.
-
Add iodine to the reaction mixture.
-
Reflux the mixture for the required time (e.g., 1.5 hours for benzophenone).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the precipitated product, wash with water, and recrystallize from ethanol.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways can provide a deeper understanding of the synthetic transformations. The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows.
Caption: Fischer Indole Synthesis Mechanism.
Caption: General workflow for pyrazole synthesis.
Conclusion
This compound, aminoguanidine, phenylhydrazine, and semicarbazide each offer unique advantages in the synthesis of heterocyclic compounds. While phenylhydrazine is unparalleled for indole synthesis and aminoguanidine and semicarbazide are workhorses for triazoles, pyrazoles, and semicarbazones respectively, the full synthetic potential of this compound remains an area ripe for further exploration. The availability of multiple nucleophilic sites in this compound suggests its utility in constructing more complex, fused heterocyclic systems.
This guide provides a foundational comparison to assist chemists in their synthetic planning. However, the optimal choice of reagent will always be substrate-dependent and may require empirical optimization of reaction conditions. Further research into the comparative reactivity of this compound is warranted to fully elucidate its position within the arsenal of hydrazine-based synthetic tools.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 1,2-Diaminoguanidine-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-diaminoguanidine-based materials against common alternatives in various applications. The information is supported by experimental data to facilitate informed decisions in research and development.
Energetic Materials
This compound serves as a precursor to a new generation of energetic salts that offer superior performance and enhanced safety profiles compared to traditional explosives. These materials are characterized by their high detonation velocity and pressure, coupled with good thermal stability.
Performance Data
| Material | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |
| Di(aminoguanidine) 5-nitroiminotetrazolate | > 8.4 (calculated) | > 30 (calculated) | > 200 |
| Trinitrotoluene (TNT) | 6.9 | 19 | 240 |
| Triaminotrinitrobenzene (TATB) | 7.7 | 26 | 350 |
Table 1: Comparative performance of a this compound-based energetic salt against conventional explosives. Data for Di(aminoguanidine) 5-nitroiminotetrazolate is based on theoretical calculations.[1][2]
Experimental Protocols
Synthesis of Di(aminoguanidine) 5-nitroiminotetrazolate:
The synthesis of di(aminoguanidine) 5-nitroiminotetrazolate involves the reaction of 5-nitroiminotetrazole with two equivalents of aminoguanidine. The general procedure is as follows:
-
Dissolve 5-nitroiminotetrazole in a suitable solvent, such as water or ethanol.
-
Add two molar equivalents of an aminoguanidine salt (e.g., aminoguanidine hydrochloride) to the solution.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the salt formation.
-
The resulting di(aminoguanidine) 5-nitroiminotetrazolate salt precipitates from the solution.
-
The precipitate is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Determination of Detonation Properties:
-
Detonation Velocity: A cylindrical charge of the explosive is prepared with a known diameter and density. The velocity is measured by placing probes (e.g., ionization pins or optical fibers) at precise intervals along the charge. The time it takes for the detonation wave to travel between the probes is recorded to calculate the velocity.
-
Detonation Pressure: This is often determined using the plate dent test, where the explosive charge is detonated on a witness plate of a standard material (e.g., steel). The depth of the dent created by the detonation is measured and correlated to the detonation pressure using established equations of state.
Workflow for Performance Evaluation of Energetic Materials
Medicinal Chemistry: Antidiabetic Agents
Derivatives of this compound have been investigated as potential therapeutic agents for type 2 diabetes. These compounds have shown promise in preclinical studies, demonstrating hypoglycemic effects.
Performance Data
While specific quantitative data comparing this compound-based antidiabetic agents to metformin in ob/ob mice was not available in the reviewed literature, the studies indicate that these compounds are active in animal models of type 2 diabetes. Further research is needed to establish a direct comparative efficacy. Metformin, a widely used first-line treatment, works through multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK), which leads to reduced hepatic glucose production.[3]
Experimental Protocols
In Vivo Evaluation of Antidiabetic Activity in ob/ob Mice:
The ob/ob mouse is a common model for studying obesity and type 2 diabetes. A general protocol to evaluate the antidiabetic potential of a test compound is as follows:
-
Animal Model: Male ob/ob mice are used.
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group (receiving vehicle), a positive control group (receiving a standard drug like metformin), and one or more treatment groups (receiving different doses of the this compound-based compound).
-
Administration: The test compounds and controls are administered orally or via injection for a specified period (e.g., 2-4 weeks).
-
Monitoring: Body weight, food intake, and water consumption are monitored regularly.
-
Blood Glucose Measurement: Blood glucose levels are measured at regular intervals from the tail vein using a glucometer. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess glucose metabolism.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure plasma insulin, triglycerides, and other relevant biomarkers.
-
Histopathology: Organs such as the liver and pancreas may be collected for histological examination to assess any pathological changes.
Potential Signaling Pathway in Antidiabetic Action
Environmental Remediation: Heavy Metal Adsorption
This compound-functionalized materials, particularly modified cellulose, have demonstrated significant potential for the removal of heavy metal ions from aqueous solutions. These materials offer a high density of nitrogen-containing functional groups that can effectively chelate metal ions.
Performance Data
| Adsorbent | Metal Ion | Adsorption Capacity (mg/g) |
| Diaminoguanidine-Modified Cellulose (DiGu.MC) | Cu²⁺ | 66 |
| Hg²⁺ | 55 | |
| Pb²⁺ | 70 | |
| Cd²⁺ | 41 | |
| Activated Carbon | Pb²⁺ | Varies (e.g., 20-300) |
| Cu²⁺ | Varies (e.g., 10-100) | |
| Cd²⁺ | Varies (e.g., 10-90) |
Table 2: Adsorption capacities of diaminoguanidine-modified cellulose for various heavy metal ions.[4][5][6] The performance of activated carbon is highly variable depending on its source and activation method.
Experimental Protocols
Synthesis of Diaminoguanidine-Modified Cellulose (DiGu.MC):
The synthesis involves a two-step process:[5]
-
Oxidation of Cellulose: Native cellulose is oxidized to dialdehyde cellulose (DAC). This is typically achieved using an oxidizing agent like sodium periodate. The reaction cleaves the C2-C3 bond of the glucose units, introducing aldehyde functionalities.
-
Functionalization with Diaminoguanidine: The DAC is then reacted with this compound. The amino groups of the diaminoguanidine react with the aldehyde groups of DAC to form Schiff base linkages, resulting in the diaminoguanidine-modified cellulose.
Determination of Heavy Metal Adsorption Capacity:
The adsorption capacity is determined through batch adsorption experiments:
-
Preparation of Metal Ion Solutions: Stock solutions of the target heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) are prepared at a known concentration.
-
Adsorption Experiment: A known mass of the adsorbent (DiGu.MC) is added to a fixed volume of the metal ion solution of a specific initial concentration.
-
Equilibration: The mixture is agitated for a predetermined period to reach equilibrium. The pH of the solution is a critical parameter and is maintained at a constant value.
-
Analysis: After equilibration, the solid adsorbent is separated from the solution by filtration or centrifugation. The concentration of the metal ion remaining in the supernatant is determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following formula:
-
qe = (C0 - Ce) * V / m
-
Where:
-
C0 is the initial metal ion concentration (mg/L)
-
Ce is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
Isotherm Modeling: The experimental data is often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to understand the adsorption mechanism.[7][8][9]
Experimental Workflow for Heavy Metal Adsorption Studies
Catalysis
Metal complexes derived from this compound-based ligands have emerged as effective catalysts in various organic transformations, such as oxidation reactions. These complexes offer tunable electronic and steric properties, influencing their catalytic activity.
Performance Data
While specific turnover numbers and frequencies for this compound-based catalysts in benzoin oxidation were not detailed in the provided search results, the literature indicates their potential as catalysts for this transformation. The efficiency of such catalytic systems is typically compared to other transition metal complexes under similar reaction conditions.
Experimental Protocols
Synthesis of Vanadium Complexes with Diaminoguanidine-Derived Ligands:
A general procedure for the synthesis of these complexes is as follows:
-
Ligand Synthesis: The diaminoguanidine-based ligand is first synthesized, often through the condensation of this compound with an appropriate aldehyde or ketone.
-
Complexation: The synthesized ligand is then reacted with a vanadium salt (e.g., vanadyl sulfate or vanadyl acetylacetonate) in a suitable solvent like methanol or ethanol.
-
Isolation: The reaction mixture is typically refluxed, and upon cooling, the vanadium complex precipitates. The solid product is then collected by filtration, washed, and dried.
Catalytic Oxidation of Benzoin:
The catalytic performance of the vanadium complexes in the oxidation of benzoin to benzil can be evaluated as follows:
-
Reaction Setup: In a reaction vessel, benzoin (the substrate), the vanadium complex (the catalyst), and a suitable solvent (e.g., acetonitrile or dimethylformamide) are combined.
-
Oxidant: An oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is added to the mixture.
-
Reaction Conditions: The reaction is carried out at a specific temperature for a set period.
-
Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation and Analysis: After the reaction is complete, the product (benzil) is isolated, for instance, by extraction and column chromatography. The yield of the product is determined, and its identity is confirmed by spectroscopic methods (e.g., NMR and IR).
Logical Relationship in Catalytic Oxidation
References
- 1. The synthesis of di(aminoguanidine) 5-nitroiminotetrazolate: some diprotic or monoprotic acids as precursors of energetic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotherm models for adsorption of heavy metals from water - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasks.org [iasks.org]
Cross-Validation of 1,2-Diaminoguanidine: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of 1,2-diaminoguanidine, a compound of significant interest for its therapeutic potential, against alternative molecules. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, commonly known as aminoguanidine, is a small molecule inhibitor of several key enzymes, including nitric oxide synthases (NOS), diamine oxidase (DAO), and the formation of advanced glycation end products (AGEs).[1][2] Its multifaceted inhibitory profile has prompted investigations into its utility in various pathological conditions, including diabetic complications, inflammation, and neurodegenerative diseases.[3][4] This guide offers a cross-validation of its experimental efficacy by comparing its inhibitory activities with other well-established inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives against key biological targets.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms
| Compound | Target Isoform | IC50 / Ki | Reference |
| This compound | iNOS | IC50: 2.1 µM | [5] |
| nNOS | ~26-fold less potent than for iNOS | [6] | |
| eNOS | - | ||
| L-NAME (Nω-nitro-L-arginine methyl ester) | nNOS | Ki: 15 nM | [7] |
| eNOS | Ki: 39 nM | [7] | |
| iNOS | Ki: 4.4 µM | [7] | |
| L-NMMA (NG-monomethyl-L-arginine) | nNOS | IC50: 4.1 µM | [7] |
| 1400W | iNOS | Kd: ≤ 7 nM | [8] |
| nNOS | Ki: 2 µM | [9] | |
| eNOS | Ki: 50 µM | [9] | |
| FR038251 | iNOS | IC50: 1.7 µM | [5] |
| FR191863 | iNOS | IC50: 1.9 µM | [5] |
| FR038470 | iNOS | IC50: 8.8 µM | [5] |
Table 2: Inhibition of Diamine Oxidase (DAO)
| Compound | Inhibition (%) | Concentration | Reference |
| This compound | 85% | Not Specified | [2] |
| Dihydralazine | 68% | Not Specified | [2] |
| Cimetidine | 25% | Highest Dose Tested | [2] |
Table 3: Antioxidant Activity (Inhibition of Luminol-Enhanced Chemiluminescence)
| Compound (at 1 mM) | H₂O₂-induced CL Inhibition (%) | HOCl-induced CL Inhibition (%) | Peroxynitrite-induced CL Inhibition (at 10mM, %) | Ferrous iron-induced CL Inhibition (%) |
| This compound | 69 ± 0.7 | 84 ± 0.3 | 99 ± 0.1 | 95 ± 0.5 |
| Methylguanidine | 26 ± 1 | 50 ± 1 | 5 ± 0.2 | 25 ± 1 |
| Guanidine | 15 ± 0.5 | 29 ± 1 | 27 ± 0.4 | 2 ± 1 |
Data presented as mean ± SEM.
Signaling Pathway Analysis: Inhibition of NF-κB
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In inflammatory conditions, stimuli such as Interleukin-1β (IL-1β) can activate this pathway, leading to the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound intervenes by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.
References
- 1. Pimagedine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 4. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine hydrochloride, NOS inhibitor (ab120123) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Spectroscopic Comparison of 1,2-Diaminoguanidine and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of 1,2-diaminoguanidine and its isomers, 1,1-diaminoguanidine and 1,3-diaminoguanidine. This document provides a comparative analysis of their structural and electronic properties through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by predicted and experimental data. Detailed experimental protocols and visualizations are included to facilitate understanding and replication.
Introduction to Diaminoguanidine Isomers
Diaminoguanidine (CH₇N₅) exists in three structural isomers: 1,1-diaminoguanidine, this compound, and 1,3-diaminoguanidine. These small, nitrogen-rich compounds are of interest in medicinal chemistry and materials science due to their potential as ligands, synthons for energetic materials, and as bioactive molecules. Notably, diaminoguanidine analogues have been investigated for their effects on insulin sensitivity and as inhibitors of nitric oxide synthase (NOS).[1][2] The distinct arrangement of the amino groups in each isomer results in unique spectroscopic signatures, which are crucial for their identification and characterization.
Structural Isomers of Diaminoguanidine
The three positional isomers of diaminoguanidine are distinguished by the substitution pattern of the amino groups on the guanidine core.
Caption: Chemical structures of the three diaminoguanidine isomers.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for the hydrochloride salts of the diaminoguanidine isomers. Due to the limited availability of experimental data for 1,1- and this compound, the values presented for these isomers are based on computational predictions to provide a comparative framework.
¹H NMR Spectroscopy Data (Predicted)
| Isomer | Functional Group | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| 1,1-Diaminoguanidine HCl | -NH₂ (geminal) | 6.5 - 7.0 |
| -NH₂ (terminal) | 7.0 - 7.5 | |
| =NH | 8.0 - 8.5 | |
| This compound HCl | -NH₂ | 6.8 - 7.3 |
| =NH | 7.8 - 8.3 | |
| -NH- | 9.0 - 9.5 | |
| 1,3-Diaminoguanidine HCl | -NH₂ | 6.8 - 7.2 (experimental range) |
| -NH- | 8.5 - 9.0 |
¹³C NMR Spectroscopy Data (Predicted)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| 1,1-Diaminoguanidine HCl | C=N | ~158 |
| This compound HCl | C=N | ~160 |
| 1,3-Diaminoguanidine HCl | C=N | ~162 |
Infrared (IR) Spectroscopy Data
| Isomer | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| 1,1-Diaminoguanidine HCl | N-H stretch (NH₂) | 3300 - 3500 (multiple bands) |
| C=N stretch | 1640 - 1680 | |
| N-H bend | 1580 - 1620 | |
| This compound HCl | N-H stretch (NH₂, NH) | 3200 - 3500 (broad) |
| C=N stretch | 1650 - 1690 | |
| N-H bend | 1590 - 1630 | |
| 1,3-Diaminoguanidine HCl | N-H stretch (NH₂, NH) | 3100 - 3400 (broad) |
| C=N stretch | 1660 - 1700 | |
| N-H bend | 1600 - 1640 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of diaminoguanidine hydrochlorides is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the diaminoguanidine hydrochloride salt in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of these polar salts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-180 ppm).
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol outlines the KBr pellet method for obtaining FTIR spectra of solid diaminoguanidine samples:
-
Sample Preparation:
-
Thoroughly dry both the diaminoguanidine sample and potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
Biological Activity and Signaling Pathway
Guanidine-containing compounds, including derivatives of diaminoguanidine, are known to interact with nitric oxide synthases (NOS). NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[3][4][5][6][7] The overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory conditions. Some diaminoguanidine analogues act as inhibitors of NOS, thereby modulating the production of NO.
Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by diaminoguanidine analogues.
Conclusion
The spectroscopic properties of 1,1-, 1,2-, and 1,3-diaminoguanidine are distinct and directly related to their isomeric structures. While experimental data for 1,3-diaminoguanidine hydrochloride is more readily available, computational predictions provide valuable insights for the characterization of the less-studied 1,1- and 1,2-isomers. The provided spectroscopic data and experimental protocols serve as a foundational resource for researchers working with these compounds. Furthermore, the established role of diaminoguanidine derivatives as modulators of the nitric oxide synthase pathway highlights their potential in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activities of 1,2-Diaminoguanidine and Related Derivatives
In the landscape of medicinal chemistry, guanidine-based compounds have emerged as a versatile scaffold for the development of novel therapeutic agents. Among these, 1,2-diaminoguanidine and its derivatives are attracting significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the antibacterial, anticancer, and antidiabetic properties of these compounds, supported by experimental data from recent studies.
Antibacterial Activity
Several studies have demonstrated the potent antibacterial effects of aminoguanidine and diaminoguanidine derivatives against a range of pathogenic bacteria, including drug-resistant strains. The primary metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.
A series of novel aminoguanidine derivatives incorporating 1,2,4-triazole moieties exhibited strong in vitro antibacterial activity against various strains.[1] Notably, compound 5f from this series was identified as a highly potent agent with MIC values ranging from 2-8 µg/mL against both drug-sensitive and multi-drug resistant strains of S. aureus and E. coli.[1] Another study on aminoguanidine derivatives with an acylhydrazone moiety also reported significant activity against Gram-positive bacteria, with compound 3f showing an MIC of 4 µg/mL against S. aureus.[2][3] Furthermore, a separate investigation of aminoguanidine and dihydrotriazine derivatives found that compound 23a displayed excellent antibacterial activity, with an MIC value of 1 µg/mL against eight different bacterial strains.[4]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Aminoguanidine Derivatives
| Compound | S. aureus | E. coli | Multi-drug resistant S. aureus | Multi-drug resistant E. coli | Reference |
| 5f | 2-8 | 2-8 | 2-8 | 2-8 | [1] |
| 3f | 4 | - | - | - | [2][3] |
| 23a | 1 | 1 | 1 | 1 | [4] |
| 19e | 1-2 | - | 1-2 | - | [5] |
| 19f | 1-2 | - | 1-2 | - | [5] |
| Moxifloxacin (Control) | - | - | - | - | [1] |
| Gatifloxacin (Control) | - | - | - | - | [1][4] |
Note: A lower MIC value indicates greater antibacterial potency. Dashes indicate data not available in the cited sources.
Anticancer Activity
Derivatives of aminoguanidine have also been investigated for their potential as anticancer agents. The efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, which indicates the concentration of a drug that is required for 50% inhibition in vitro.
A study on guanylhydrazone and aminoguanidine tetrahydropyran derivatives demonstrated potent anticancer activity against several cell lines, including K562 (leukemia), HL-60 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer).[6] Compounds 4 and 7 , which contain two naphthyl rings, were particularly potent, an effect attributed to their increased lipophilicity.[6] Another research effort synthesized sixteen new guanylhydrazone (aminoguanidine) derivatives and tested their antitumor activities against A549 (lung cancer), MCF-7, and U87-MG (glioblastoma) cell lines, with compounds 3i , 3n , and 3p showing promising antiproliferative effects.[7]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Aminoguanidine Derivatives
| Compound | K562 (Leukemia) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | U87-MG (Glioblastoma) | Reference |
| Compound 3 | Potent | - | - | - | [6] |
| Compound 4 | Potent | - | - | - | [6] |
| Compound 7 | Potent | - | - | - | [6] |
| Compound 3i | - | Promising | Promising | Promising | [7] |
| Compound 3n | - | Promising | Promising | Promising | [7] |
| Compound 3p | - | Promising | Promising | Promising | [7] |
Note: A lower IC50 value indicates greater anticancer potency. "Potent" and "Promising" indicate significant activity as reported in the source, with specific values not fully detailed for all cell lines in the abstract. Dashes indicate data not available.
Antidiabetic Activity
The exploration of diaminoguanidine derivatives has revealed their potential in managing non-insulin-dependent diabetes mellitus (NIDDM). 3-Guanidinopropionic acid is known to improve insulin sensitivity but accumulates in muscle tissue.[8][9] Its aminoguanidine and diaminoguanidine analogues were synthesized to retain antidiabetic activity while reducing this accumulation.[8][9]
Specifically, diaminoguanidinoacetic acid regioisomers 52 and 53 were found to be significantly more potent than the parent aminoguanidine analogue.[8] Further testing of these compounds in obese diabetic ob/ob mice confirmed their ability to induce weight loss selectively from adipose tissue.[8] Administration of compound 53 to insulin-resistant rhesus monkeys resulted in reduced fasting and post-prandial plasma glucose and insulin levels, suggesting improved endogenous insulin action.[9]
Experimental Protocols
The biological activities reported in this guide were determined using standardized in vitro assays.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains was determined using a two-fold serial dilution technique in a 96-well microtiter plate.[2][3][4]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Tryptic Soy Broth for others) to a concentration of approximately 10^5 CFU/mL.[3]
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.5–128 µg/mL).[2]
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 24 hours.[3]
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible growth of the bacteria was observed.[1][3] Bacterial growth can be determined by measuring the optical density (absorbance) at 630 nm using a microplate reader.[3] Standard antibacterial agents such as moxifloxacin, gatifloxacin, and tetracycline were used as positive controls.[1]
In Vitro Cytotoxicity Assay (IC50 Determination)
The anticancer activity of the derivatives was assessed by determining their IC50 values against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds for a specified period (e.g., 24 or 72 hours).[6]
-
MTT Assay: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated from the dose-response curve.[6]
Visualizations
To illustrate the general process of evaluating the biological activity of these compounds, the following workflow diagram is provided.
Caption: A generalized workflow for the synthesis, screening, and identification of lead compounds from this compound derivatives.
References
- 1. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 1,2-Diaminoguanidine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1,2-diaminoguanidine is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation. Due to its highly polar nature, this compound presents unique analytical challenges, making specialized chromatographic techniques necessary for accurate and reliable purity determination.
Method Comparison: HPLC vs. Alternative Techniques
While reversed-phase HPLC is a workhorse in many analytical labs, its effectiveness for retaining and separating highly polar compounds like this compound is limited. Therefore, alternative chromatographic strategies must be considered. The following table compares a proposed Hydrophilic Interaction Liquid Chromatography (HILIC) method with other viable analytical approaches.
| Parameter | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion Chromatography (IC) | Gas Chromatography (GC) with Derivatization |
| Principle | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase. | Separation based on ionic interactions with a cation-exchange stationary phase. | Separation of volatile derivatives based on boiling point and polarity. |
| Analyte Form | Native form | Native ionic form | Volatilized derivative (e.g., silylated, acylated) |
| Throughput | High | Moderate to High | Moderate (derivatization step adds time) |
| Detection | UV (if chromophore present), ELSD, CAD, Mass Spectrometry (MS) | Suppressed Conductivity, Amperometry | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Advantages | Excellent retention for polar compounds, compatible with MS detectors, good resolution. | Direct analysis without derivatization, high sensitivity for ionic species. | High resolution and sensitivity. |
| Challenges | Longer column equilibration times, potential for peak shape issues if not optimized. | Requires specialized IC system, may have matrix interference. | Indirect analysis requiring a robust and reproducible derivatization step. |
Proposed HPLC Method: HILIC with UV Detection
A HILIC-based method is proposed as the primary technique for its balance of performance, versatility, and compatibility with standard HPLC and LC-MS systems. This method is designed to provide a stability-indicating assay, capable of separating the main this compound peak from potential impurities and degradation products.
Hypothetical Performance Data for the Proposed HILIC Method
The following table presents representative data that could be expected from a validated HILIC method for this compound analysis.
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution (USP) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Guanidine (Impurity) | 2.5 | 0.50 | - | >0.999 | 0.05 | 0.15 |
| Urea (Impurity) | 3.8 | 0.76 | 4.1 | >0.999 | 0.05 | 0.15 |
| This compound | 5.0 | 1.00 | - | >0.999 | 0.05 | 0.15 |
| Cyanoguanidine (Impurity) | 6.2 | 1.24 | 3.8 | >0.999 | 0.05 | 0.15 |
Detailed Experimental Protocol: HILIC-UV Method
This section provides a detailed methodology for the proposed stability-indicating HILIC-HPLC method for the purity assessment of this compound.
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-9 min: 70% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
3. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (90:10 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.
4. System Suitability
-
Inject the Working Standard Solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
The USP tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Forced Degradation Studies (for Stability-Indicating Method Validation)
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours, then prepare the sample solution.
-
Analyze all stressed samples alongside an unstressed sample to evaluate peak purity and ensure no co-elution of degradants with the main peak.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Comparative Analysis of the Chelating Properties of Guanidine Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a key feature of the amino acid arginine, plays a crucial role in biological systems, often participating in molecular recognition and catalysis. Beyond its natural prevalence, the unique electronic and structural properties of guanidine and its derivatives have positioned them as versatile ligands in coordination chemistry. Their ability to form stable chelate complexes with a wide array of metal ions has garnered significant interest, with applications ranging from catalysis and materials science to the development of novel therapeutic agents.
This guide provides a comparative analysis of the chelating properties of various guanidine derivatives, offering a valuable resource for researchers in chemistry, biology, and medicine. By presenting quantitative data, detailed experimental protocols, and insights into the biological implications of metal chelation by these compounds, this document aims to facilitate the rational design and application of guanidine-based chelators.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is a critical parameter for evaluating the efficacy of a chelating agent. This is typically quantified by the stability constant (log K), where a higher value indicates a stronger interaction between the ligand and the metal ion. The following tables summarize the stability constants and other relevant binding data for selected guanidine derivatives with various metal ions.
Table 1: Stability Constants (log K) of Metformin-Metal Complexes
Metformin, a widely used antidiabetic drug, is a biguanide derivative. Its chelating properties have been investigated with several metal ions. The stability of its metal complexes follows the order: Cu(II) > Mn(II) > Sm(II) > La(III)[1].
| Metal Ion | Log K₁ | Log K₂ | Method of Determination |
| Cu(II) | 6.83 | 5.72 | Potentiometric Titration |
| Mn(II) | 4.52 | 3.84 | Potentiometric Titration |
| Sm(II) | 3.95 | 3.20 | Potentiometric Titration |
| La(III) | 3.20 | - | Potentiometric Titration |
Data sourced from a potentiometric study conducted in aqueous media at 27°C ± 0.5°C in the presence of NaClO₄[1].
Table 2: Inhibition Constants (Kᵢ) of Guanidine-Schiff Base Metal Chelates against Trypsin
Guanidine-containing Schiff bases can form complexes with transition metals and exhibit biological activity, such as enzyme inhibition. The inhibition constant (Kᵢ) is a measure of the binding affinity of an inhibitor to an enzyme.
| Metal Ion | Ligand System | Kᵢ (µM) | Method of Determination |
| Cu(II) | 3-formyl-4-hydroxyphenylguanidine + L-amino acids | ~10 | Enzyme Inhibition Assay |
| Zn(II) | 3-formyl-4-hydroxyphenylguanidine + L-amino acids | ~10 | Enzyme Inhibition Assay |
| Fe(III) | 3-formyl-4-hydroxyphenylguanidine + L-amino acids | No significant inhibition | Enzyme Inhibition Assay |
Data from a study on the inhibition of bovine beta-trypsin. The Kᵢ values for the corresponding amidine-containing Schiff base chelates were found to be lower (ca. 10⁻⁶ M)[2].
Table 3: Stability Constants (log K) of Salicylidene Aminoguanidine Schiff Base-Metal Complexes
Schiff bases derived from salicylaldehyde and aminoguanidine are another class of guanidine derivatives that exhibit interesting coordination chemistry.
| Metal Ion | Ligand | Log K | Method of Determination |
| Cu(II) | Salicylidene Aminoguanidine (SISC) | 13.52 ([CuL]⁺) | Potentiometry |
| Fe(II) | Salicylidene Aminoguanidine (SISC) | 7.42 ([FeL]⁺) | Potentiometry |
| Fe(III) | Salicylidene Aminoguanidine (SISC) | 13.13 ([FeL]²⁺) | Potentiometry |
| Cu(II) | Proline-conjugated SISC (Pro-SISC-Me) | 13.91 ([CuL]⁺) | Potentiometry |
| Fe(II) | Proline-conjugated SISC (Pro-SISC-Me) | 7.98 ([FeL]⁺) | Potentiometry |
| Fe(III) | Proline-conjugated SISC (Pro-SISC-Me) | 14.24 ([FeL]²⁺) | Potentiometry |
Data determined in 30% (v/v) DMSO/H₂O for SISC and in aqueous solution for Pro-SISC-Me[3].
Experimental Protocols for Characterizing Chelating Properties
Accurate and reproducible determination of the chelating properties of guanidine derivatives is paramount for their comparative analysis and potential applications. The following sections provide detailed methodologies for three key experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The principle involves monitoring the change in the potential of an electrode as a titrant of known concentration is added to the solution containing the metal ion and the ligand.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using potentiometric titration.
Detailed Methodology:
-
Solution Preparation: All solutions should be prepared using deionized water with high purity. The concentrations of the strong acid and strong base solutions must be accurately determined by titration against a primary standard. The metal salt solution should also be standardized.
-
Electrode Calibration: The glass electrode is calibrated in terms of hydrogen ion concentration by titrating a known concentration of strong acid with a standardized strong base in the same ionic medium as the experimental solutions.
-
Titration Procedure: A known volume of the ligand and metal ion solution is placed in a thermostated titration vessel. The solution is then titrated with a standardized solution of a strong base. The potential (or pH) is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. This is typically achieved using specialized software that performs non-linear least-squares refinement of the data.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a versatile technique for studying metal-ligand complexation, particularly when the formation of the complex results in a change in the absorbance spectrum.
Experimental Workflow for UV-Vis Spectrophotometric Titration
Caption: Workflow for UV-Vis spectrophotometric determination of chelation properties.
Detailed Methodology:
-
Wavelength Selection: The absorption spectra of the ligand, the metal ion, and the metal-ligand complex are recorded to identify a wavelength where the complex absorbs significantly, and the free ligand and metal ion have minimal absorbance.
-
Molar Ratio Method: A series of solutions is prepared where the concentration of the metal ion is kept constant while the concentration of the guanidine derivative is varied. The absorbance of each solution is measured at the selected wavelength. A plot of absorbance versus the molar ratio of ligand to metal is then used to determine the stoichiometry of the complex.
-
Job's Method of Continuous Variation: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining thermodynamic parameters of binding using ITC.
Detailed Methodology:
-
Sample Preparation: Accurate concentration determination of both the guanidine derivative and the metal ion is critical. Both solutions must be prepared in the same buffer to minimize heats of dilution. Solutions should be thoroughly degassed before the experiment.
-
Experimental Setup: The metal ion solution is typically placed in the sample cell, and the guanidine derivative solution is loaded into the syringe. The experiment is performed at a constant temperature.
-
Titration: A series of small injections of the ligand solution are made into the sample cell. The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change for each injection. These values are then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a theoretical binding model to extract the thermodynamic parameters of the interaction.
Signaling Pathways and Biological Implications
The chelation of metal ions by guanidine derivatives can have significant biological consequences, as metal ions are crucial for a vast array of cellular processes. Imbalances in metal ion homeostasis are implicated in numerous diseases, making metal chelation a viable therapeutic strategy.
Metal Ions in Cellular Signaling
Metal ions such as calcium, zinc, copper, and iron are essential signaling effectors that regulate a wide range of cellular pathways. They can act as second messengers, cofactors for enzymes, and structural components of proteins.
Caption: A simplified signaling pathway illustrating the potential intervention point for a guanidine-based metal chelator.
Guanidine derivatives, by chelating metal ions, can modulate these signaling pathways. For instance, by sequestering calcium ions, a guanidine-based chelator could inhibit calcium-dependent signaling cascades that are hyperactive in certain disease states.
Guanidine Derivatives as Metalloenzyme Inhibitors
Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. The guanidinium group, due to its ability to form strong interactions, can be incorporated into inhibitor scaffolds that target the active site of these enzymes. For example, guanidine-containing Schiff base metal chelates have been shown to act as competitive inhibitors of trypsin, a serine protease[2]. The design of potent and selective metalloenzyme inhibitors is a promising area for drug development, with potential applications in treating cancer, infectious diseases, and neurodegenerative disorders.
Chelation of Toxic Metals
Guanidine derivatives also hold promise as therapeutic agents for the removal of toxic heavy metals from the body[4][5][6]. The ability to design ligands with high affinity and selectivity for specific toxic metals, such as lead, mercury, or arsenic, is a key objective in the development of new chelation therapies with improved efficacy and reduced side effects.
Conclusion
Guanidine derivatives represent a versatile and promising class of metal chelators with a broad range of potential applications in research and medicine. Their chelating properties can be finely tuned through synthetic modifications, allowing for the development of ligands with high affinity and selectivity for specific metal ions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for the comparative analysis and rational design of novel guanidine-based chelating agents. Further research into the biological activities of these compounds, particularly their effects on metal-dependent signaling pathways and their potential as metalloenzyme inhibitors, is warranted and holds significant promise for the development of new therapeutic strategies.
References
- 1. azom.com [azom.com]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Chelation therapy - Wikipedia [en.wikipedia.org]
- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation Therapy: Purpose, Procedure, and Side-Effects [webmd.com]
Validation of 1,2-Diaminoguanidine as a Reagent for the Assay of α-Dicarbonyl Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reagents for the specific assay of α-dicarbonyl compounds, such as glyoxal (GO) and methylglyoxal (MGO), with a focus on the validation of 1,2-diaminoguanidine. α-Dicarbonyl compounds are critical biomarkers implicated in the pathophysiology of numerous diseases, including diabetes and neurodegenerative disorders, making their accurate quantification essential for research and drug development.
Introduction to α-Dicarbonyl Compound Assays
α-Dicarbonyl compounds are highly reactive species that contribute to the formation of advanced glycation end products (AGEs), leading to cellular damage. The quantification of GO and MGO in biological matrices is predominantly achieved through derivatization with a reagent that imparts a detectable property to the analyte, followed by separation and detection, typically using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
This compound, along with other aminoguanidines, reacts with α-dicarbonyls to form stable, detectable products.[1][2] This guide compares the performance of assays based on this reaction with established methods utilizing alternative derivatizing agents.
Comparative Performance of Derivatizing Reagents
The selection of a derivatizing agent is critical for assay sensitivity, specificity, and robustness. Below is a summary of the performance of various reagents used for the quantification of glyoxal and methylglyoxal.
| Reagent/Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Matrix | Reference |
| o-Phenylenediamine (OPD) with GC-NPD | GO | 0.04 µg/kg | 0.12 µg/kg | 92.80 - 109.39 | 3.38 - 12.09 | Soy Sauce | [3] |
| MGO | 0.04 µg/kg | 0.13 µg/kg | 99.47 - 112.93 | 0.67 - 7.65 | Soy Sauce | [3] | |
| o-Phenylenediamine (OPD) with HPLC-UV | GO | - | 1.5 mg/kg | ~103 | < 7 | Cookies | [4][5] |
| MGO | - | 2.0 mg/kg | ~103 | < 7 | Cookies | [4][5] | |
| 5,6-Diamino-2,4-dihydroxypyrimidine (DDP) with UHPLC-Fluorescence | GO | - | - | - | - | Human Serum | [6] |
| MGO | - | - | - | - | Human Serum | [6] | |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) with HPLC-Fluorescence | MGO | 60 fmol | 200 fmol | - | 2.55 (intra-day), 4.03 (inter-day) | Human Plasma | [7][8] |
Note: Direct comparative data for this compound is limited in publicly available literature. Its performance is expected to be comparable to other aminoguanidines, which are known to effectively scavenge α-dicarbonyls.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of α-dicarbonyls in disease and the general workflow for their detection.
Caption: Role of α-dicarbonyls in the formation of Advanced Glycation End Products (AGEs).
Caption: Experimental workflow for the quantification of α-dicarbonyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis, distribution, and dietary exposure of glyoxal and methylglyoxal in cookies and their relationship with other heat-induced contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of glyoxal and methylglyoxal in serum by UHPLC coupled with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Diaminoguanidine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 1,2-Diaminoguanidine and its derivatives are critical for maintaining a safe laboratory environment. This guide provides detailed procedures for the safe handling, neutralization, and disposal of this energetic compound, tailored for researchers, scientists, and drug development professionals.
This compound is a nitrogen-rich, energetic compound that requires careful handling and specific disposal protocols to mitigate potential hazards. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final verification of neutralization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste products.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Disposal Overview: A Step-by-Step Approach
The proper disposal of this compound waste involves a multi-step process that includes segregation, chemical neutralization, and verification of treatment. It is imperative that this waste is never mixed with other chemical waste streams without prior neutralization.
Detailed Experimental Protocol for Neutralization
This protocol details the chemical neutralization of this compound waste using sodium hypochlorite (bleach). This method is based on the oxidative degradation of the hydrazine-like structure of diaminoguanidine.
Materials:
-
This compound waste solution
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Deionized water
-
pH paper or pH meter
-
Reagents for residual hydrazine testing (e.g., p-dimethylaminobenzaldehyde)
Procedure:
-
Dilution:
-
Ensure the concentration of the this compound waste is below 5% (w/v). If it is more concentrated, dilute it with cold water in a large beaker placed in an ice bath to manage any potential exothermic reaction.
-
-
Preparation of Neutralizing Agent:
-
Prepare a solution of sodium hypochlorite. For every mole of this compound, a molar excess of sodium hypochlorite should be used to ensure complete oxidation. A general guideline is to use a 1:1 volume ratio of the diluted waste to a <5% sodium hypochlorite solution. For more precise calculations, refer to the stoichiometry of the reaction.
-
-
Neutralization Reaction:
-
Place the beaker with the diluted this compound solution on a stir plate and begin gentle stirring.
-
Slowly add the sodium hypochlorite solution to the stirring diaminoguanidine solution. Monitor for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase. If this occurs, immediately stop the addition and allow the reaction to subside before continuing.
-
Once the addition is complete, allow the mixture to stir for a minimum of two hours at room temperature to ensure the reaction goes to completion.
-
-
Verification of Neutralization:
-
After the reaction period, it is crucial to test for the presence of residual this compound. This can be done using a colorimetric method, such as the reaction with p-dimethylaminobenzaldehyde, which forms a colored complex with hydrazine derivatives.[1][2][3] Spectrophotometric or chromatographic methods can also be employed for more sensitive detection.[4]
-
If residual diaminoguanidine is detected, add more sodium hypochlorite solution and allow the reaction to proceed for another hour before re-testing.
-
-
Final pH Adjustment and Disposal:
-
Once the absence of this compound is confirmed, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 using a suitable acid or base (e.g., sodium bisulfate for high pH).
-
The neutralized solution can then be disposed of as non-hazardous aqueous waste, in accordance with local and institutional regulations.[4]
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| Initial Waste Concentration | < 5% (w/v) | |
| Neutralizing Agent | Sodium Hypochlorite (NaOCl) Solution (<5%) | |
| Recommended Ratio (Volume) | 1:1 (Dilute Waste : Hypochlorite Solution) | |
| Reaction Time | Minimum 2 hours | |
| Verification Method | Colorimetric (e.g., p-dimethylaminobenzaldehyde), Spectrophotometry, Chromatography | [1][2][3][4] |
| Final pH for Disposal | 6 - 8 |
Waste Management and Contaminated Materials
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water). The rinsate should be collected and neutralized using the protocol above. Puncture the container to prevent reuse before disposal.
-
Contaminated PPE and Materials: Any gloves, absorbent pads, or other materials contaminated with this compound should be collected in a sealed, labeled bag and disposed of as hazardous waste through your institution's environmental health and safety office.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1,2-Diaminoguanidine
This guide provides critical safety protocols and logistical information for the handling and disposal of 1,2-Diaminoguanidine, tailored for research scientists and drug development professionals. Note that safety data sheets primarily refer to this compound as 1,3-Diaminoguanidine hydrochloride or N,N'-Diaminoguanidine monohydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Some classifications indicate it may be harmful if swallowed, is suspected of causing genetic defects, and may cause cancer. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Face Shield | Recommended when there is a risk of splashing.[5] | |
| Skin Protection | Chemical-resistant Gloves | Inspected prior to use; disposable nitrile gloves are a common choice, but compatibility should be confirmed.[4][5] |
| Protective Clothing | Long-sleeved lab coat or gown to prevent skin exposure.[1][6] | |
| Full Body Protection | Consider coveralls ("bunny suits") for extensive handling.[7] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.[1]
-
-
Disposal Method:
-
Contaminated Packaging:
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]
-
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. uab.edu [uab.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
